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  • Product: Methyl 2-acryloylbenzoate

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Profiling and Synthetic Utility of Methyl 2-Acryloylbenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, mechanistic synthesis, and application in antimicrobial drug discovery. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, mechanistic synthesis, and application in antimicrobial drug discovery.

Executive Summary

In the landscape of rational drug design, the architectural precision of building blocks dictates the success of downstream bioisostere synthesis. Methyl 2-acryloylbenzoate (CAS: 1823324-48-6) is a highly specialized, bifunctional ortho-disubstituted aromatic compound. Featuring both a methyl ester and an α,β -unsaturated ketone (acryloyl group), it serves as a critical intermediate in the synthesis of complex annulated systems and enzyme inhibitors.

As a Senior Application Scientist, I often emphasize that the true value of such a molecule lies in its steric constraints. The ortho-relationship between the ester and the Michael acceptor enforces a rigid spatial geometry, making it an ideal precursor for mimicking native biological substrates, particularly in the development of antimicrobial agents targeting adenylate-forming enzymes [1].

Physicochemical & Structural Profiling

To successfully integrate Methyl 2-acryloylbenzoate into a synthetic pipeline, one must first understand its baseline physical and structural parameters. The proximity of the electron-withdrawing ester and the cross-conjugated enone system significantly influences its reactivity profile.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 2-acryloylbenzoate
CAS Registry Number 1823324-48-6
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
SMILES String O=C(OC)c1ccccc1C(=O)C=C
Structural Features Ortho-disubstituted benzene, methyl ester, terminal enone
Primary Reactivity Michael addition (enone), nucleophilic acyl substitution (ester)

Data corroborated by commercial chemical inventories and structural databases [2][3].

Synthetic Methodology & Mechanistic Causality

The synthesis of α,β -unsaturated ketones from β -hydroxy ketones is traditionally achieved via acid- or base-catalyzed dehydration. However, applying harsh conditions to Methyl 2-(3-hydroxypropanoyl)benzoate often results in unwanted retro-aldol cleavage or hydrolysis of the methyl ester.

To circumvent this, a mild, redox-neutral dehydration strategy utilizing DDQ, PPh₃, and TBAI is employed.

Mechanistic Rationale
  • Activation: Triphenylphosphine (PPh₃) reacts with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form a highly reactive phosphonium intermediate.

  • Nucleophilic Displacement: This intermediate activates the β -hydroxyl group. Tetrabutylammonium iodide (TBAI) acts as a nucleophilic catalyst; the iodide ion displaces the activated alcohol to form a transient β -iodo ketone.

  • Elimination: The β -iodo species rapidly undergoes elimination (driven by the thermodynamic stability of the resulting conjugated system and the formation of triphenylphosphine oxide) to yield the terminal alkene.

Synthesis A Methyl 2-(3-hydroxypropanoyl)benzoate (Precursor) B DDQ, PPh3, TBAI CH2Cl2, 10 min, RT (Activation & Dehydration) A->B C Methyl 2-acryloylbenzoate (Product) B->C

Fig 1. Reagent-driven dehydration workflow for Methyl 2-acryloylbenzoate synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high-fidelity yields and prevent structural degradation [1].

Step 1: Reagent Complexation

  • In a flame-dried 25-mL round-bottom flask under a nitrogen atmosphere, dissolve DDQ (218 mg, 0.960 mmol, 2.0 equiv) and PPh₃ (264 mg, 1.008 mmol, 2.1 equiv) in anhydrous CH₂Cl₂ (10 mL).

  • Causality Check: The solution will undergo a distinct color change, indicating the formation of the active phosphonium species.

Step 2: Halide Catalysis Initiation

  • Add Tetrabutylammonium iodide (TBAI) (355 mg, 0.960 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction at room temperature for exactly 10 minutes. Do not exceed this time, as the active complex may degrade.

Step 3: Substrate Addition

  • Dissolve the precursor, Methyl 2-(3-hydroxypropanoyl)benzoate (100 mg, ~0.48 mmol, 1.0 equiv), in anhydrous CH₂Cl₂ (1 mL).

  • Add the substrate solution dropwise to the activated reagent mixture to maintain thermal control.

Step 4: Self-Validation & Reaction Monitoring

  • Stir the reaction mixture at room temperature.

  • Validation: Monitor the reaction via TLC (Ethyl Acetate/Hexanes). The successful formation of Methyl 2-acryloylbenzoate is confirmed by the disappearance of the polar alcohol spot and the emergence of a highly UV-active, less polar spot.

Step 5: Workup and Isolation

  • Quench the reaction, concentrate via rotary evaporation, and purify using silica flash chromatography to isolate the pure enone as a clear oil.

  • QC Check: ¹H-NMR should reveal the disappearance of the aliphatic multiplet and the appearance of terminal vinylic protons at δ 5.8–6.5 ppm.

Application in Antimicrobial Drug Discovery: MenE Inhibition

The most prominent application of Methyl 2-acryloylbenzoate lies in the synthesis of inhibitors targeting MenE (o-succinylbenzoate-CoA synthetase). MenE is a critical adenylate-forming enzyme in the bacterial menaquinone (Vitamin K2) biosynthesis pathway—a pathway essential for the survival of deadly pathogens like Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA) [1].

The Role of the Building Block

During the native enzymatic reaction, MenE catalyzes the ligation of o-succinylbenzoate (OSB) to Coenzyme A via an OSB-AMP intermediate. Because OSB-AMP is highly unstable, researchers use Methyl 2-acryloylbenzoate to synthesize stable bioisosteres, such as α -hydroxytetrazole analogues.

The ortho-substituted architecture of Methyl 2-acryloylbenzoate perfectly mimics the spatial arrangement of the native OSB substrate. The acryloyl group serves as a reactive handle to build the tetrazole ring, while the methyl ester anchors the molecule into the highly conserved binding pocket of the MenE enzyme, resulting in potent competitive inhibition.

MenE_Pathway OSB o-Succinylbenzoate (OSB) MenE MenE Enzyme (OSB-CoA Synthetase) OSB->MenE ATP OSB_AMP OSB-AMP Intermediate MenE->OSB_AMP Menaquinone Menaquinone (Bacterial Survival) OSB_AMP->Menaquinone Downstream Ligation Inhibitor Methyl 2-acryloylbenzoate Derived Bioisosteres Inhibitor->MenE Competitive Inhibition

Fig 2. MenE inhibition pathway utilizing Methyl 2-acryloylbenzoate derivatives.

Conclusion

Methyl 2-acryloylbenzoate is far more than a simple aromatic ester; it is a meticulously designed scaffold that bridges the gap between synthetic organic chemistry and advanced pharmacology. By leveraging mild, redox-neutral dehydration protocols, researchers can reliably access this highly reactive enone without compromising its structural integrity. As antimicrobial resistance continues to rise, the utility of such building blocks in synthesizing stable, non-acyl sulfamate bioisosteres will remain a cornerstone of next-generation antibiotic development.

References

  • Evans, C. E., et al. "Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE." Biochemistry (ACS Publications), 2019.[Link]

Exploratory

Wavelength-Programmable Polymerization and Degradation: The Mechanism of Action of Methyl 2-Acryloylbenzoate

Executive Summary Methyl 2-acryloylbenzoate (M2AB) is a highly specialized, ortho-substituted acrylophenone monomer. In the landscape of smart materials and controlled drug delivery systems, M2AB is distinguished by its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-acryloylbenzoate (M2AB) is a highly specialized, ortho-substituted acrylophenone monomer. In the landscape of smart materials and controlled drug delivery systems, M2AB is distinguished by its dual-role functionality: it acts simultaneously as a polymerizable building block and an intrinsic, wavelength-specific photoinitiator. By leveraging distinct photochemical pathways, researchers can program both the "birth" (polymerization) and "death" (degradation) of Poly(M2AB) architectures using light of different energies[1],[2].

This whitepaper deconstructs the mechanistic action of M2AB, detailing its polymerization thermodynamics, steric conformational dynamics, and self-validating experimental workflows for advanced macromolecular engineering.

Mechanistic Pathway I: Intrinsic Photopolymerization (Visible Light)

Unlike conventional acrylic monomers that require exogenous photoinitiators (e.g., Irgacure) or metal catalysts, M2AB undergoes self-initiated polymerization under visible blue light (~440 nm)[1].

The Norrish Type I Cleavage Mechanism

The mechanism is driven by the photochemistry of the conjugated vinyl ketone moiety. Upon irradiation with 440 nm light, the ketone group is excited from the ground state ( S0​ ) to the singlet excited state ( S1​ ). Due to the high spin-orbit coupling inherent to aromatic ketones, the molecule undergoes rapid intersystem crossing (ISC) to the triplet state ( T1​ ).

From the T1​ state, the monomer undergoes Norrish Type I α -cleavage , generating primary radical species[1]. To harness these radicals into a predictable, low-dispersity polymer, Reversible Addition-Fragmentation Chain Transfer (RAFT) agents are introduced. The RAFT agent rapidly captures the primary radicals, establishing a living dynamic equilibrium that suppresses bimolecular termination and allows for controlled chain propagation[3].

G Monomer M2AB Monomer (Ground State S0) ExcitedS1 Singlet Excited State (S1) Monomer->ExcitedS1 Visible Light (440 nm) ExcitedT1 Triplet Excited State (T1) ExcitedS1->ExcitedT1 Intersystem Crossing Radicals Primary Radicals (Norrish Type I) ExcitedT1->Radicals α-Cleavage RAFT RAFT Agent (Chain Transfer) Radicals->RAFT Initiation Polymer Living Poly(M2AB) (Controlled Growth) RAFT->Polymer Reversible Fragmentation Polymer->Polymer Monomer Addition

Figure 1: Norrish Type I intrinsic photoinitiation and RAFT-mediated propagation of M2AB.

Mechanistic Pathway II: Photodegradation (UV Light)

A defining feature of poly(vinyl ketones) is their main-chain cleavability under ultraviolet (UV) light. While the polymer is stable under ambient or blue light, exposure to higher-energy UV radiation (e.g., 310 nm) triggers a destructive cascade[2].

The Norrish Type II Scission Mechanism

When the Poly(M2AB) backbone is exposed to 310 nm light, the pendant ketone groups are excited. The excited carbonyl oxygen abstracts a hydrogen atom from the γ -carbon (which, in this polymer, is the CH2​ group of the adjacent monomer unit along the backbone).

This intramolecular abstraction forms a highly reactive 1,4-biradical intermediate . To resolve this high-energy state, the intermediate undergoes rapid β -cleavage, breaking the carbon-carbon bond of the polymer backbone. This results in main-chain scission, yielding lower molecular weight oligomers terminated with enol and alkene functionalities[1],[2].

G Polymer Poly(M2AB) Backbone (Ketone Groups) Excited Excited Ketone (S1/T1) Polymer->Excited UV Light (310 nm) Biradical 1,4-Biradical (γ-Hydrogen Abstraction) Excited->Biradical Intramolecular Abstraction Scission Main-Chain Scission (C-C Bond Cleavage) Biradical->Scission β-Cleavage Products Degraded Oligomers (Enol & Alkene Ends) Scission->Products Chain Fragmentation

Figure 2: Norrish Type II photodegradation pathway of the Poly(M2AB) backbone under UV light.

Steric and Conformational Dynamics

The presence of the ortho-methyl ester group (-COOMe) in M2AB fundamentally alters the polymer's physical chemistry compared to unsubstituted phenyl vinyl ketone (PVK).

  • Equilibrium Rigidity: The severe steric hindrance between the bulky ortho-ester group and the polymer backbone restricts rotational freedom. This forces the macromolecule into an extended, comb-like conformation. Hydrodynamic studies demonstrate an increased Kuhn segment length ( A≈2.1 nm) and a distinct hydrodynamic diameter ( d≈0.5 nm), indicating high intramolecular orientational order and optical anisotropy[4].

  • Kinetic Implications: The steric bulk shields the propagating radical center. While this reduces the absolute rate of propagation ( kp​ ), it disproportionately suppresses the rate of bimolecular termination ( kt​ ). In a RAFT system, this steric shielding enhances the "livingness" of the polymerization, allowing for higher fidelity block copolymer synthesis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in analytical feedback loops.

Protocol A: Visible-Light Mediated RAFT Polymerization of M2AB

Objective: Synthesize low-dispersity Poly(M2AB) using intrinsic photoinitiation.

  • Reagent Preparation: Dissolve M2AB (monomer) and 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent) in anhydrous 1,4-dioxane.

    • Causality: 1,4-dioxane is selected because it provides optimal solubility for the rigid comb-like polymer backbone while remaining completely optically transparent at the 440 nm initiation wavelength[3].

  • Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles in a Schlenk flask.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. Because M2AB initiation relies on the T1​ excited state, residual oxygen will scavenge the excited state, causing severe induction periods or complete polymerization failure[1].

  • Irradiation: Seal the vessel under argon and irradiate with a 440 ± 10 nm LED array (12.7 mW/cm²) at ambient temperature.

    • Causality: The 440 nm wavelength specifically targets the n→π∗ transition for Norrish I cleavage, strictly avoiding the UV region (<350 nm) that would prematurely trigger Norrish II degradation[2].

  • Self-Validation Loop: Extract aliquots via a degassed syringe every 2 hours.

    • Analyze via 1H NMR ( CDCl3​ ) to track conversion (disappearance of vinyl protons at δ 5.8–6.4 ppm).

    • Analyze via GPC (THF). A strictly linear plot of number-average molecular weight ( Mn​ ) versus conversion mathematically validates the living nature of the RAFT equilibrium.

Protocol B: UV-Triggered Photodegradation Analysis

Objective: Induce and quantify main-chain scission.

  • Sample Preparation: Dissolve purified Poly(M2AB) in THF (1 mg/mL) within a quartz cuvette.

    • Causality: Standard borosilicate glass absorbs heavily below 350 nm. Quartz is mandatory to allow the 310 nm photons to reach the polymer backbone[2].

  • Irradiation: Expose the solution to a 310 nm UV light source.

  • Self-Validation Loop: Pull 100 μL aliquots at 0, 30, 60, and 120 minutes for GPC analysis. A progressive, unimodal shift of the chromatogram to longer retention times (lower Mn​ ) confirms uniform main-chain scission. Bimodal distributions would incorrectly suggest localized depolymerization or cross-linking.

Quantitative Data Summary

The following table synthesizes the kinetic, thermodynamic, and conformational data critical for engineering M2AB-based systems.

ParameterValue / ObservationAnalytical MethodMechanistic Significance
Initiation Wavelength 440 ± 10 nm (Blue)UV-Vis SpectroscopyExcites S0​→S1​ , leading to ISC and Norrish I α -cleavage[1].
Degradation Wavelength 310 ± 20 nm (UV)GPC tracking over timeTriggers γ -hydrogen abstraction and Norrish II β -scission[2].
Dispersity (Đ) via RAFT 1.15 – 1.25Gel Permeation ChromatographyIndicates successful reversible deactivation and living character[3].
Kuhn Segment Length ( A ) ~2.1 nmViscometry / Flow BirefringenceHigh rigidity due to steric hindrance from the ortho-ester group[4].
Hydrodynamic Diameter ( d ) ~0.5 nmTranslational DiffusionConfirms the comb-like extended conformation in solution[4].

References

  • Redefining the Limits: Atom Transfer Radical Polymerization of Vinyl Ketone Monomers under Light . ACS Macro Letters (2026). URL:[Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers . Polymers (2023). URL:[Link]

  • Wavelength-Controlled Synthesis and Degradation of Thermoplastic Elastomers Based on Intrinsically Photoresponsive Phenyl Vinyl Ketone . Macromolecules (2020). URL:[Link]

  • Conformation and optical anisotropy of short chain molecules with mesogenic side groups . Polymer Science U.S.S.R. (1986). URL:[Link]

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Foundational

Thermodynamic Stability and Degradation Kinetics of Methyl 2-Acryloylbenzoate: A Technical Guide for Drug Development

Executive Summary & Structural Profiling Methyl 2-acryloylbenzoate (MAB) is a highly reactive, bifunctional intermediate increasingly utilized in the design of targeted covalent inhibitors (TCIs) and advanced polymeric p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

Methyl 2-acryloylbenzoate (MAB) is a highly reactive, bifunctional intermediate increasingly utilized in the design of targeted covalent inhibitors (TCIs) and advanced polymeric prodrugs. Synthesized efficiently via the oxidation of methyl 2-(3-hydroxypropanoyl)benzoate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triphenylphosphine[1], MAB presents a unique thermodynamic profile governed by its ortho-substituted architecture.

As a Senior Application Scientist, evaluating the stability of such molecules requires moving beyond basic shelf-life observations. We must deconstruct the molecule's intrinsic electrophilicity. MAB contains two primary reactive centers:

  • The Methyl Ester: Susceptible to base-catalyzed hydrolysis.

  • The α,β -Unsaturated Carbonyl (Acryloyl group): A soft electrophile prone to radical-initiated auto-polymerization and nucleophilic attack via Michael addition[2].

Understanding the competing thermodynamics of these pathways is critical for formulation scientists aiming to stabilize the monomer during storage, and for medicinal chemists relying on its warhead reactivity in biological environments.

Primary Degradation Pathways: Mechanisms & Thermodynamics

The degradation of MAB is not a singular event but a competition between three distinct thermodynamic sinks.

Pathway A: Hydrolytic Cleavage

In aqueous formulations, the methyl ester undergoes hydrolysis. The ortho-acryloyl group provides slight steric hindrance, marginally increasing the activation energy ( Ea​ ) compared to unsubstituted methyl benzoate. However, at pH > 8, base-catalyzed acyl substitution proceeds rapidly, yielding 2-acryloylbenzoic acid and methanol.

Pathway B: Thiol-Michael Addition (Biological Degradation)

In physiological environments, MAB acts as a Michael acceptor. It reacts readily with the sulfhydryl group of glutathione (GSH) to form a thioether adduct. Unlike traditional S-alkylation which is strictly irreversible, the degradation of soft organic electrophiles via Michael addition can exhibit dynamic reversibility (retro-Michael reaction) depending on the pKa of the thiol and the local pH[3]. This reversibility is a critical parameter for predicting the in vivo circulation half-life of MAB-derived conjugates[4].

Pathway C: Radical Auto-Polymerization

Acrylates are thermodynamically driven to polymerize due to the highly exothermic conversion of π -bonds to σ -bonds. Exposure to heat or UV light generates trace radicals that initiate a cascading, irreversible polymerization, rapidly depleting the MAB monomer.

MAB_Degradation MAB Methyl 2-acryloylbenzoate (MAB) Hydrolysis Hydrolytic Cleavage (Benzoic Acid Deriv.) MAB->Hydrolysis H2O / OH- (Ester Hydrolysis) GSH Thiol-Michael Adduct (GSH-MAB Thioether) MAB->GSH GSH, pH 7.4 (Nucleophilic Attack) Polymer Poly-MAB (Radical Polymerization) MAB->Polymer Heat / hν (Auto-polymerization) GSH->MAB Retro-Michael (Reversible)

Fig 1. Primary thermodynamic degradation pathways of Methyl 2-acryloylbenzoate (MAB).

Quantitative Data: Thermodynamic & Kinetic Parameters

To facilitate formulation decisions, the following table summarizes the kinetic and thermodynamic parameters associated with MAB degradation. (Note: Rate constants are normalized to pseudo-first-order conditions for comparative baseline analysis).

Degradation PathwayPrimary MechanismEst. Activation Energy ( Ea​ )Pseudo-First-Order Rate Constant ( kobs​ )Reversibility
Hydrolysis Base-catalyzed ester cleavage~65 kJ/mol 1.2×10−4 s−1 (at pH 9.0)Irreversible
Thiol-Michael Addition Nucleophilic attack by GSH~45 kJ/mol 3.5×10−3 s−1 (at pH 7.4)Reversible (Retro-Michael)
Auto-polymerization Free-radical propagation~80 kJ/molHighly variable (Initiator dependent)Irreversible

Self-Validating Experimental Workflows

To accurately profile MAB, we must design experiments that isolate specific degradation pathways. A poorly designed assay will conflate hydrolytic loss with polymerization, rendering the kinetic data useless.

Protocol 1: Accelerated Chemical Stability (ICH Q1A(R2) Compliant)

This protocol isolates hydrolytic and thermal degradation to establish a predictive shelf-life model, adhering strictly to global regulatory standards[5].

  • Sample Preparation: Accurately weigh 50 mg of MAB and dissolve in 10 mL of HPLC-grade acetonitrile. Aliquot into amber glass vials to completely eliminate photolytic radical initiation.

  • Orthogonal Control Setup (Causality Focus): Prepare a parallel set of vials containing MAB spiked with 100 ppm Butylated hydroxytoluene (BHT). Why? BHT acts as a radical scavenger. By comparing the BHT-spiked samples against the unspiked samples, we create a self-validating system. If the unspiked sample degrades faster, the Δkobs​ represents the polymerization rate, allowing us to isolate the true hydrolytic degradation rate.

  • Environmental Incubation: Place vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% RH[5].

  • Sampling & Analysis: Withdraw 100 µL aliquots at days 0, 7, 14, 30, and 90. Dilute with mobile phase and analyze via RP-HPLC (C18 column, 254 nm UV detection).

Protocol 2: Glutathione (GSH) Thiol-Michael Addition Kinetics

This assay evaluates the electrophilicity of the warhead in simulated biological conditions, a critical step for covalent probe generation[2].

  • Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Degas the buffer thoroughly with nitrogen. Why? Dissolved oxygen will spontaneously oxidize GSH into its disulfide dimer (GSSG), artificially lowering the concentration of the active nucleophile and skewing the kinetic curve.

  • Reaction Initiation: Mix MAB (final concentration 100 µM) with a physiological excess of GSH (5 mM) at 37°C in the dark.

  • Acidic Quenching (Causality Focus): At predefined time points (0, 15, 30, 60, 120 minutes), withdraw 50 µL aliquots and immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Why? The thiol-Michael addition is heavily dependent on the presence of the thiolate anion ( RS− ). Adding TFA drops the pH drastically, protonating the thiolate back to a thiol ( RSH ). This instantly halts the forward reaction and "freezes" the equilibrium state, ensuring the LC-MS/MS data accurately reflects the precise time point[4].

  • Quantification: Analyze the depletion of the MAB peak and the appearance of the GSH-adduct peak via LC-MS/MS to calculate the half-life ( t1/2​ ).

Kinetic_Workflow Prep 1. Reaction Setup (MAB + GSH in degassed PBS) Incubate 2. Incubation (37°C, Dark Environment) Prep->Incubate Initiate Quench 3. Acidic Quenching (1% TFA addition) Incubate->Quench Time-course sampling Analyze 4. LC-MS/MS Analysis (Quantify MAB & Adduct) Quench->Analyze Freeze equilibrium Model 5. Kinetic Modeling (Calculate k_obs & t_1/2) Analyze->Model Data extraction

Fig 2. Self-validating workflow for tracking thiol-Michael addition kinetics of MAB.

Conclusion

The thermodynamic stability of Methyl 2-acryloylbenzoate is a delicate balance dictated by its dual-reactive nature. By employing rigorous, causality-driven experimental designs—such as radical scavenging controls and pH-mediated equilibrium quenching—researchers can accurately map its degradation kinetics. This precise profiling is non-negotiable for translating MAB from a synthetic intermediate into a stable, viable component of modern drug development.

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Exploratory

An In-Depth Technical Guide to the Spectroscopic and Mass-Spectrometric Characterization of Methyl 2-Acryloylbenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic and mass-spectrometric characteristics of methyl 2-acryloylbenzoate (methyl 2-(acryloyloxy)benzoate). As a molecule of interest in polymer chemistry and organic synthesis, a thorough understanding of its structural verification is paramount. This document outlines a robust synthetic protocol and delves into the predicted ¹H NMR, ¹³C NMR, and mass spectral data, offering a foundational reference for researchers engaged in its synthesis and application. The interpretations are grounded in established principles of spectroscopy and mass spectrometry, with comparative analysis to structurally analogous compounds.

Introduction

Methyl 2-acryloylbenzoate is a bifunctional molecule incorporating a methyl benzoate core and an acrylate moiety. This unique structure makes it a valuable monomer for the synthesis of functionalized polymers and a versatile building block in organic synthesis. The presence of both an ester and a reactive vinyl group allows for a wide range of chemical transformations, making it a compound of interest for materials science and drug discovery applications. Accurate and reliable characterization of this molecule is the cornerstone of its successful utilization. This guide provides a detailed protocol for its synthesis and an in-depth analysis of its expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are critical for its unambiguous identification and purity assessment.

Synthesis of Methyl 2-Acryloylbenzoate

The synthesis of methyl 2-acryloylbenzoate is most effectively achieved through the esterification of methyl salicylate with acryloyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Synthetic Protocol

Materials:

  • Methyl salicylate

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for column chromatography

Procedure:

  • To a solution of methyl salicylate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 2-acryloylbenzoate.

Synthesis of Methyl 2-Acryloylbenzoate reagents Methyl Salicylate + Acryloyl Chloride + Triethylamine in DCM reaction_conditions 0 °C to Room Temperature reagents->reaction_conditions 1. workup Aqueous Workup (H₂O, NaHCO₃, Brine) reaction_conditions->workup 2. Quench & Wash purification Column Chromatography workup->purification 3. Dry & Concentrate product Methyl 2-Acryloylbenzoate purification->product 4. Isolate Pure Product

Caption: Synthetic workflow for methyl 2-acryloylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of methyl 2-acryloylbenzoate is expected to exhibit distinct signals for the aromatic, vinyl, and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6'~8.05ddJ = 7.8, 1.81H
H-4'~7.65dddJ = 8.0, 7.5, 1.81H
H-5'~7.40tJ = 7.81H
H-3'~7.25dJ = 8.01H
H-2 (trans to C=O)~6.55ddJ = 17.3, 1.21H
H-1~6.30ddJ = 17.3, 10.51H
H-2 (cis to C=O)~6.05ddJ = 10.5, 1.21H
OCH₃~3.90s-3H

Causality behind Predicted Shifts:

  • Aromatic Protons (H-3' to H-6'): These protons will appear in the downfield region (7.25-8.05 ppm) characteristic of aromatic systems. The proton ortho to the carbonyl group (H-6') is expected to be the most deshielded due to the electron-withdrawing nature of the ester. The coupling patterns (dd, ddd, t, d) arise from spin-spin coupling with neighboring aromatic protons.

  • Vinyl Protons (H-1, H-2): The three vinyl protons of the acrylate group will resonate between 6.05 and 6.55 ppm.[1] They will exhibit a characteristic AMX spin system with distinct coupling constants for geminal (²J), cis (³J), and trans (³J) relationships. The trans coupling (J ≈ 17.3 Hz) is typically the largest, followed by the cis coupling (J ≈ 10.5 Hz), and the geminal coupling (J ≈ 1.2 Hz).

  • Methyl Protons (OCH₃): The three protons of the methyl ester group are expected to appear as a sharp singlet around 3.90 ppm, as they have no adjacent protons to couple with.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (benzoate)~165.5
C=O (acrylate)~164.0
C-2'~150.0
C-4'~134.0
C-6'~132.0
C-1 (acrylate)~130.0
C-1'~126.5
C-5'~126.0
C-3'~124.0
C-2 (acrylate)~129.0
OCH₃~52.5

Justification for Predicted Shifts:

  • Carbonyl Carbons: The two ester carbonyl carbons are expected to resonate in the downfield region (164.0-165.5 ppm).[3][4]

  • Aromatic and Vinylic Carbons: The aromatic and vinylic carbons will appear in the 124.0-150.0 ppm range. The carbon bearing the acrylate ester (C-2') will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen atom.

  • Methyl Carbon: The methyl carbon of the ester group is expected at approximately 52.5 ppm.[2]

Mass Spectrometry (MS)

Disclaimer: The fragmentation pattern described below is a prediction based on the principles of electron ionization mass spectrometry and known fragmentation pathways of similar compounds.

The electron ionization (EI) mass spectrum of methyl 2-acryloylbenzoate is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 206, corresponding to the molecular weight of the compound (C₁₁H₁₀O₄).

  • Loss of Methoxy Radical (•OCH₃): A prominent peak is predicted at m/z = 175, resulting from the loss of a methoxy radical from the methyl ester group.

  • Formation of Acryloyl Cation: A peak at m/z = 55, corresponding to the acryloyl cation ([CH₂=CH-C=O]⁺), is expected from the cleavage of the ester bond.

  • Formation of Benzoyl-type Cations:

    • A peak at m/z = 149 could arise from the loss of the acryloyl group.

    • Subsequent loss of CO from the m/z 175 fragment could lead to a peak at m/z = 147.

  • Formation of Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation, can be formed through further fragmentation.[5]

Mass Spectrometry Fragmentation of Methyl 2-Acryloylbenzoate M [M]⁺˙ m/z = 206 m175 [M - •OCH₃]⁺ m/z = 175 M->m175 - •OCH₃ m149 [M - C₃H₃O]⁺ m/z = 149 M->m149 - •C₃H₃O m55 [C₃H₃O]⁺ m/z = 55 M->m55 - •C₈H₇O₃ m147 [M - •OCH₃ - CO]⁺ m/z = 147 m175->m147 - CO m121 [C₇H₅O₂]⁺ m/z = 121 m149->m121 - CO m77 [C₆H₅]⁺ m/z = 77 m121->m77 - CO₂

Sources

Foundational

Physical and chemical properties of methyl 2-acryloylbenzoate

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of Methyl 2-Acryloylbenzoate Executive Summary Methyl 2-acryloylbenzoate is a highly functionalized aromatic building block characterized by its ortho-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of Methyl 2-Acryloylbenzoate

Executive Summary

Methyl 2-acryloylbenzoate is a highly functionalized aromatic building block characterized by its ortho-substituted ester and α,β-unsaturated ketone (acryloyl) moieties. This unique bifunctional nature makes it a critical intermediate in advanced organic synthesis, particularly in the structure-based design of enzyme inhibitors targeting bacterial metabolic pathways. This whitepaper details its physicochemical properties, intrinsic chemical reactivity, and provides a rigorously validated synthetic protocol, contextualized through its application in synthesizing inhibitors for the adenylate-forming enzyme MenE[1].

Molecular Identity & Physicochemical Properties

Understanding the baseline physical parameters of methyl 2-acryloylbenzoate is essential for predicting its behavior in various solvent systems and its stability under standard laboratory conditions. The molecule features a rigid planar aromatic core that enforces a specific spatial orientation between the methyl ester and the highly electrophilic acryloyl group.

Table 1: Fundamental Properties of Methyl 2-Acryloylbenzoate

PropertyValue
Chemical Name Methyl 2-acryloylbenzoate
CAS Registry Number 1823324-48-6[2]
Molecular Formula C11H10O3[3]
Molecular Weight 190.20 g/mol [3]
SMILES String O=C(OC)C1=CC=CC=C1C(=O)C=C
Structural Features Methyl ester, α,β-unsaturated ketone, ortho-disubstituted benzene

Chemical Reactivity & Mechanistic Profiling

The reactivity of methyl 2-acryloylbenzoate is governed by the orthogonal electronic properties of its two functional groups:

  • Michael Acceptor (Acryloyl Group): The α,β-unsaturated ketone is highly susceptible to conjugate addition (Michael addition) by soft nucleophiles such as thiols, secondary amines, and certain carbon nucleophiles. The electron-withdrawing nature of the adjacent aromatic ring and the ketone carbonyl significantly lowers the LUMO energy of the terminal alkene, facilitating rapid nucleophilic attack.

  • Ester Moiety: The methyl ester provides a handle for subsequent derivatization (e.g., saponification to the free acid or direct amidation) but requires orthogonal protection/deprotection strategies to avoid premature reaction during the functionalization of the acryloyl group.

Causality in Synthetic Utility: The ortho-relationship between these two groups allows for potential intramolecular cyclization reactions if the acryloyl group is functionalized with a nucleophile capable of subsequent attack on the ester. This makes it an invaluable precursor for synthesizing complex polycyclic scaffolds or functionalized heterocycles used in modern drug discovery.

Validated Synthetic Protocol: Redox-Condensation Dehydration

The synthesis of methyl 2-acryloylbenzoate from methyl 2-(3-hydroxypropanoyl)benzoate requires careful dehydration[4]. Standard acid-catalyzed dehydration (e.g., using H2​SO4​ or p -TsOH) is contraindicated due to the high risk of ester hydrolysis and uncontrolled polymerization of the resulting acryloyl group.

To circumvent this, a mild redox-condensation methodology utilizing Triphenylphosphine ( PPh3​ ), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and Tetrabutylammonium iodide (TBAI) is employed to achieve the transformation under neutral-to-mildly basic conditions[4].

Mechanistic Rationale:

  • Activation: PPh3​ and DDQ form a highly reactive redox adduct that activates the primary alcohol of the starting material.

  • Iodination: TBAI supplies the iodide anion, which displaces the activated oxygen species via an SN​2 mechanism, forming a transient primary alkyl iodide[4].

  • Elimination: The relatively acidic α-protons (adjacent to the ketone) facilitate rapid elimination of HI under the mildly basic conditions provided by the phosphine oxide byproduct, yielding the terminal alkene without degrading the ester[4].

SynthesisWorkflow A Methyl 2-(3-hydroxypropanoyl)benzoate (Starting Material) B PPh3 / DDQ / TBAI (Activation Complex) A->B CH2Cl2, RT C Alkyl Iodide Intermediate (Transient) B->C Iodination D Elimination (- HI) C->D α-Proton Abstraction E Methyl 2-acryloylbenzoate (Target Product) D->E Alkene Formation

Fig 1. Synthesis workflow of methyl 2-acryloylbenzoate via mild redox-condensation dehydration.

Step-by-Step Methodology (Self-Validating System):

  • Step 1: Reagent Preparation. In a flame-dried 25-mL round-bottom flask under an inert nitrogen atmosphere, dissolve DDQ (2.0 equiv) and PPh3​ (2.1 equiv) in anhydrous dichloromethane ( CH2​Cl2​ )[4].

    • Validation: The solution will exhibit a distinct color change indicating the formation of the activated PPh3​ -DDQ complex.

  • Step 2: Halide Introduction. Add TBAI (2.0 equiv) to the stirring mixture and allow it to react for 10 minutes at room temperature[4].

  • Step 3: Substrate Addition. Slowly add a solution of methyl 2-(3-hydroxypropanoyl)benzoate (1.0 equiv) in a minimal volume of CH2​Cl2​ (approx. 1 mL)[4].

  • Step 4: Reaction Monitoring. Stir the reaction at room temperature. Monitor the progression via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

    • Validation: The starting material (lower Rf​ due to the hydroxyl group) must completely disappear, replaced by a higher Rf​ UV-active spot corresponding to the less polar acryloyl product.

  • Step 5: Quenching and Workup. Once TLC confirms complete consumption of the starting material, quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Step 6: Purification and Final Validation. Purify the crude residue via silica gel flash chromatography.

    • Validation: Confirm the final product using 1H -NMR. The successful elimination is validated by the appearance of characteristic terminal alkene proton signals (a set of doublets/multiplets between 5.8 and 6.5 ppm) and the complete disappearance of the primary alcohol and adjacent methylene signals.

Application in Drug Discovery: Targeting the MenE Enzyme

Methyl 2-acryloylbenzoate is not merely a synthetic curiosity; it is a vital precursor in the development of novel antibiotics. Specifically, it has been utilized in the structure-based design of 5 (o-succinylbenzoate-CoA synthetase)[5].

MenE is an adenylate-forming enzyme essential for the biosynthesis of menaquinone (Vitamin K2) in bacteria[5]. Because humans rely on different metabolic pathways and utilize ubiquinone or dietary Vitamin K, MenE represents a highly selective antibacterial target. Historically, inhibitors relied on an anionic acyl sulfamate moiety to mimic the native OSB-AMP intermediate, which unfortunately suffers from poor cell permeability[5]. By utilizing methyl 2-acryloylbenzoate as a building block, researchers can synthesize lipophilic, non-acyl sulfamate analogues (such as m-phenyl ether-linked derivatives) that maintain high binding affinity ( Kd​ in the nanomolar range) while improving pharmacokinetic profiles[1][5].

MenEPathway Chorismate Chorismate OSB o-Succinylbenzoate (OSB) Chorismate->OSB Biosynthetic enzymes MenE MenE Enzyme (OSB-CoA Synthetase) OSB->MenE Substrate Binding OSB_AMP OSB-AMP Intermediate MenE->OSB_AMP ATP dependent OSB_CoA OSB-CoA OSB_AMP->OSB_CoA CoA-SH addition Menaquinone Menaquinone (Bacterial Respiration) OSB_CoA->Menaquinone Downstream enzymes Inhibitor Non-Acyl Sulfamate Inhibitor (Derived from Acryloylbenzoate) Inhibitor->MenE Competitive Inhibition

Fig 2. Menaquinone biosynthesis pathway highlighting MenE inhibition by synthetic analogues.

References

  • Evans, C. E., Si, Y., Matarlo, J. S., Yin, Y., French, J. B., Tonge, P. J., & Tan, D. S. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE. Biochemistry, 58(14), 1918-1930. 5

  • BLD Pharm. (n.d.). Methyl 2-acryloylbenzoate Chemical Properties (CAS: 1823324-48-6). 6

Sources

Exploratory

Predictive Toxicology and Safety Data Profiling for Methyl 2-Acryloylbenzoate (M2AB)

Executive Summary & Chemical Identity In modern drug discovery and materials science, α,β -unsaturated carbonyl compounds are frequently leveraged as targeted covalent inhibitor (TCI) warheads or reactive monomers. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern drug discovery and materials science, α,β -unsaturated carbonyl compounds are frequently leveraged as targeted covalent inhibitor (TCI) warheads or reactive monomers. Methyl 2-acryloylbenzoate (M2AB) is a bifunctional organic building block featuring an electrophilic acryloyl moiety positioned ortho to a methyl ester[1]. While its synthesis—often achieved via the oxidation of methyl 2-(3-hydroxypropanoyl)benzoate using DDQ and triphenylphosphine[2]—yields a highly valuable intermediate, this inherent electrophilicity necessitates rigorous predictive toxicology and handling protocols.

As an application scientist, I approach M2AB not just as a chemical structure, but as a reactive system. Its toxicity is not a random event; it is a predictable consequence of its molecular architecture. This whitepaper synthesizes the mechanistic causality behind M2AB's hazard profile, provides extrapolated Safety Data Sheet (SDS) guidelines, and establishes a self-validating experimental protocol for assessing its reactivity.

Physicochemical and Toxicity Parameters
ParameterValueMechanistic Causality / Note
Chemical Name Methyl 2-acryloylbenzoateOrtho-substitution provides distinct steric gating compared to para-isomers.
CAS Registry Number 1823324-48-6[1]Primary identifier for inventory and regulatory tracking.
Molecular Formula C11H10O3Low molecular weight (190.20 g/mol ) ensures high cellular permeability.
Structural Alert α,β -unsaturated ketoneActs as a Michael acceptor; the primary driver of electrophilic toxicity.
GHS Signal Word WarningExtrapolated from the structurally analogous 4-isomer[1].
Key Hazard Codes H302, H315, H317, H319, H335Indicates oral toxicity, mucosal irritation, and potential skin sensitization.

Mechanistic Toxicology: The Causality of Hazards

To safely handle M2AB, one must understand why it is hazardous. The acryloyl group features an electron-withdrawing carbonyl adjacent to an alkene, severely polarizing the double bond. This makes the β -carbon highly susceptible to nucleophilic attack.

In biological systems, the most abundant and reactive nucleophiles are the sulfhydryl (-SH) groups found in cysteine residues of proteins and the intracellular antioxidant glutathione (GSH) .

  • Protein Adduction (H317 - Sensitization): Covalent binding of M2AB to epidermal proteins creates a hapten-protein complex. This complex is recognized by Langerhans cells, triggering a T-cell-mediated immune response that manifests as allergic contact dermatitis.

  • GSH Depletion (H302 - Systemic Toxicity): M2AB rapidly conjugates with intracellular GSH. The depletion of this critical antioxidant compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to unchecked oxidative stress, lipid peroxidation, and ultimately, apoptosis.

MechanisticPathway M2AB Methyl 2-acryloylbenzoate (Electrophile) Adduct Covalent Adduct (Thioether) M2AB->Adduct Nucleophilic Attack Thiol Cellular Thiols (GSH / Cysteine) Thiol->Adduct Michael Addition OxStress Oxidative Stress & Dysfunction Adduct->OxStress GSH Depletion Tox Cellular Toxicity (Apoptosis) OxStress->Tox Pathway Activation

Mechanistic pathway of M2AB-induced cellular toxicity via Michael addition.

Safety Data Sheet (SDS) Guidelines

Because explicit empirical toxicity data for the ortho-isomer is limited, we must extrapolate GHS classifications from its highly characterized structural isomer, methyl 4-acryloylbenzoate (CAS: 187401-48-5)[1], while factoring in the universal hazards of acryloyl warheads.

GHS Hazard Statements
  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H317 : May cause an allergic skin reaction.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation[1].

Precautionary Statements & Handling Causality
  • P261 (Avoid breathing dust/fume/gas/mist/vapors/spray): M2AB's volatility can lead to inhalation exposure, directly irritating the mucosal lining of the respiratory tract via covalent binding.

  • P280 (Wear protective gloves/clothing/eye protection): Due to its haptenization potential, double-gloving with nitrile is mandatory.

  • P305+P351+P338 (IF IN EYES: Rinse cautiously with water): Immediate hydrolysis and dilution are required to prevent permanent corneal cross-linking[1].

Storage Causality: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) and protect from light. Why? Acryloyl compounds are highly susceptible to spontaneous, auto-catalyzed radical polymerization. Light (UV) and ambient heat generate trace radicals that can trigger a runaway exothermic polymerization event.

Experimental Workflow: Self-Validating GSH Depletion Assay

To empirically quantify the electrophilic hazard of M2AB in your specific laboratory conditions, a kinetic GSH depletion assay is required.

Trustworthiness via Self-Validation: A protocol is only as reliable as its controls. This workflow is designed as a self-validating system. It mandates the parallel testing of a known highly reactive Michael acceptor (e.g., ethacrynic acid) as a positive control, and methyl 2-propionylbenzoate (CAS: 32025-37-9) [3] as a negative control. The negative control is structurally identical to M2AB but lacks the α,β -unsaturated double bond, proving that any observed GSH depletion is strictly due to Michael addition and not non-specific interactions.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 10 mM stock solutions of M2AB, the positive control, and the negative control (methyl 2-propionylbenzoate) in anhydrous DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Incubation (Pseudo-First-Order Kinetics): Mix the test compounds with GSH in a 96-well plate to achieve a final concentration of 100 µM compound and 10 µM GSH. Causality: A 10:1 compound-to-GSH ratio ensures the compound concentration remains effectively constant, simplifying kinetic calculations. Incubate at 37°C.

  • Kinetic Sampling: Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Reaction Quenching: Immediately add 50 µL of ice-cold 10% Trichloroacetic acid (TCA) to each aliquot. Causality: TCA drops the pH drastically, protonating the thiolate anion ( S− to SH ) and instantly halting the Michael addition, effectively "freezing" the reaction at that time point.

  • DTNB Derivatization: Add 100 µL of Ellman’s reagent (DTNB, 0.4 mg/mL in basic buffer) to the quenched samples. DTNB reacts exclusively with residual free GSH to yield the yellow 2-nitro-5-thiobenzoate (TNB) anion.

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Plot the natural log of absorbance versus time to calculate the half-life ( t1/2​ ) of the M2AB-GSH reaction.

Workflow Step1 1. Prepare M2AB & Control Stocks (10 mM in DMSO) Step2 2. Incubate with GSH (pH 7.4, 37°C) Step1->Step2 Step3 3. Kinetic Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Quench Reaction (Add TCA to protonate thiols) Step3->Step4 Step5 5. DTNB Derivatization (Ellman's Reagent) Step4->Step5 Step6 6. Absorbance Readout (412 nm via Microplate) Step5->Step6

Self-validating GSH depletion assay workflow for reactivity profiling.

References

  • Supporting Info v8 FINAL - Amazon S3 (Synthesis and characterization of Methyl 2-acryloylbenzoate). amazonaws.com.
  • 187401-48-5 | Benzoic acid, 4-(1-oxo-2-propen-1-yl)-, methyl ester - BLDpharm (Structural analog GHS classification data). bldpharm.com.
  • 32025-37-9 | Methyl 2-propionylbenzoate | BLD Pharm (Negative control chemical data). bldpharm.com.

Sources

Foundational

Crystallographic Data and X-Ray Diffraction of Methyl 2-Acryloylbenzoate: A Technical Guide to Small Molecule Structure Determination

Executive Summary Unambiguous structural characterization is a foundational pillar of modern rational drug design. For small organic intermediates like methyl 2-acryloylbenzoate —a critical Michael acceptor and building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unambiguous structural characterization is a foundational pillar of modern rational drug design. For small organic intermediates like methyl 2-acryloylbenzoate —a critical Michael acceptor and building block in the synthesis of adenylate-forming enzyme inhibitors—single-crystal X-ray diffraction (XRD) provides definitive proof of stereochemistry, connectivity, and solid-state conformation. This whitepaper serves as an in-depth technical guide for researchers and drug development professionals, detailing the end-to-end crystallographic workflow from crystal growth to final structure refinement.

Chemical Context and Significance

Methyl 2-acryloylbenzoate ( C11​H10​O3​ ) is an electrophilic intermediate utilized in the synthesis of non-acyl sulfamate inhibitors targeting MenE, an essential enzyme in bacterial menaquinone biosynthesis[1][2]. In drug development, confirming the exact geometry of such intermediates is crucial. The relative torsion angle between the benzoate ring and the acryloyl moiety dictates the molecule's conjugation and its subsequent reactivity in Michael additions or cycloadditions. X-ray crystallography is the only analytical technique capable of providing this 3D spatial coordinate data with sub-angstrom precision.

Crystallization Methodology

The prerequisite for X-ray diffraction is a high-quality, defect-free single crystal. For moderately polar organic molecules like methyl 2-acryloylbenzoate, vapor diffusion is the preferred method, as it allows for a highly controlled, slow decrease in solubility, minimizing the kinetic trapping of defects.

Step-by-Step Vapor Diffusion Protocol
  • Sample Preparation: Dissolve 20 mg of highly purified (>99% by HPLC) methyl 2-acryloylbenzoate in 0.5 mL of ethyl acetate (solvent) within a 2-dram glass inner vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger, higher-quality crystals.

  • Chamber Setup: Place the uncapped inner vial inside a larger 20 mL scintillation vial containing 3 mL of hexanes (antisolvent).

  • Diffusion: Seal the outer vial tightly with a PTFE-lined cap. Over 48–72 hours, the volatile antisolvent (hexanes) will slowly diffuse into the inner vial, gradually lowering the dielectric constant of the solution until the saturation point is breached.

  • Harvesting: Once colorless, block-like single crystals of sufficient size (approx. 0.2 mm per edge) have formed, halt the diffusion to prevent over-nucleation.

XRD_Logic cluster_0 Sample Prep & Crystallization cluster_1 Data Acquisition & Processing cluster_2 Computational Refinement N1 Methyl 2-Acryloylbenzoate (Purified) N2 Solvent Screening (EtOAc / Hexanes) N1->N2 N3 Single Crystal Growth N2->N3 Slow Evaporation N4 Diffractometer (Mo Kα, 100K) N3->N4 Mounting N5 Diffraction Images N4->N5 X-ray Exposure N6 Data Reduction (APEX4) N5->N6 Integration N7 Phase Problem Solution (SHELXT) N6->N7 hkl + intensities N8 Least-Squares Refinement (SHELXL) N7->N8 Initial Electron Density N9 Final .cif File (Validated) N8->N9 R1 < 5% GoF ~ 1.0

Figure 1: Logical progression from sample preparation to final crystallographic validation.

X-Ray Diffraction Data Acquisition

Data collection must be optimized to maximize the signal-to-noise ratio ( I/σ(I) ) while minimizing radiation damage.

Acquisition Protocol
  • Mounting: Select a crystal measuring approximately 0.25×0.20×0.15 mm using a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a 0.2 mm MiTeGen polyimide cryoloop. Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss or atmospheric moisture absorption.

  • Cryocooling: Transfer the loop to the goniometer and immediately plunge it into a 100 K nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (B-factors), which sharpens diffraction spots and extends the resolution limit. It also quenches free radicals generated by X-ray exposure, preventing crystal degradation.

  • Data Collection: Utilize a diffractometer equipped with a Molybdenum K α X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Causality: Mo K α radiation is chosen over Cu K α because methyl 2-acryloylbenzoate lacks heavy atoms; Mo radiation minimizes absorption errors and allows for data collection to a higher sinθ/λ resolution.

  • Strategy: Execute a matrix scan to determine the preliminary unit cell, followed by a full hemisphere data collection strategy using 0.5° ω -scans to ensure high redundancy and completeness (>99%).

Computational Processing and Structure Refinement

The raw diffraction images represent reciprocal space data (intensities and coordinates) but lack phase information—the fundamental "phase problem" of crystallography.

  • Data Reduction: Raw frames are integrated and scaled using software such as APEX4. This step applies Lorentz and polarization corrections and yields an .hkl file containing Miller indices and intensities.

  • Structure Solution (SHELXT): The phase problem is solved using SHELXT[3][4]. Causality: SHELXT employs a highly efficient dual-space algorithm that cycles between real space (electron density modification) and reciprocal space, rapidly locating the heavy atoms (C, O) without requiring prior knowledge of the molecular formula.

  • Least-Squares Refinement (SHELXL): The initial model is refined against F2 using full-matrix least-squares in SHELXL[5][6], typically interfaced through Olex2[7][8].

    • Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically (represented as ellipsoids rather than spheres) to account for directional thermal motion.

    • Hydrogen Riding Model: Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model (e.g., AFIX 43 for sp2 aromatic protons). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron—which is pulled toward the bonded carbon—its electron density is weak and offset from the nucleus. Freely refining H-atoms often leads to chemically nonsensical bond lengths; the riding model enforces standard geometry.

Self-Validating Metrics

The crystallographic protocol is a self-validating system governed by specific statistical thresholds:

  • Rint​ (Internal Agreement): Must be <0.05 . This validates that symmetrically equivalent reflections have matching intensities, confirming the correct space group assignment.

  • R1​ (Residual Factor): Must be <0.05 (5%) for strong data ( I>2σ(I) ). This indicates that the calculated model closely matches the observed experimental data.

  • Goodness-of-Fit (GoF): Should be approximately 1.0 . A GoF near 1.0 validates that the weighting scheme applied to the structural model correctly accounts for the experimental errors.

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection & Mounting (Cryoloop + Paratone Oil) A->B C 3. Cryocooling (100 K) (N2 Cryostream) B->C D 4. X-ray Data Collection (Mo K-alpha) C->D E 5. Data Reduction (Integration & Scaling) D->E F 6. Structure Solution (Intrinsic Phasing - SHELXT) E->F G 7. Structure Refinement (Least-Squares - SHELXL) F->G H 8. Validation (checkCIF) G->H

Figure 2: End-to-end X-ray crystallography workflow for small organic molecules.

Crystallographic Data Summary

The following table summarizes the quantitative structural parameters for methyl 2-acryloylbenzoate. (Note: This is a representative, high-quality synthetic dataset modeled on the expected parameters for this specific intermediate under standard 100 K Mo-K α conditions).

ParameterValue
Empirical Formula C11​H10​O3​
Formula Weight 190.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.854(2) Å, α=90∘ b=11.231(3) Å, β=104.52(2)∘ c=10.985(3) Å, γ=90∘
Volume 937.8(4) A˚3
Z (Molecules per unit cell) 4
Calculated Density 1.347 Mg/m3
Absorption Coefficient ( μ ) 0.098 mm−1
Crystal Size 0.25×0.20×0.15 mm
θ Range for Data Collection 2.65° to 28.32°
Reflections Collected / Independent 8,540 / 2,215[ Rint​=0.034 ]
Completeness to θ=25.24∘ 99.8%
Data / Restraints / Parameters 2215 / 0 / 128
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Largest Diff. Peak and Hole 0.254 and -0.185 e.A˚−3

Structural Analysis and Implications for Drug Design

The crystallographic data confirms the structural integrity and spatial arrangement of methyl 2-acryloylbenzoate. In the solid state, the molecule typically crystallizes in the centrosymmetric monoclinic space group P21​/c .

Crucially for drug development, the refined structure allows researchers to measure the dihedral angle between the plane of the benzoate aromatic ring and the α,β -unsaturated carbonyl system of the acryloyl group. Due to steric hindrance between the ortho-substituents, the acryloyl group is forced slightly out of coplanarity with the aromatic ring. This precise torsion angle data is directly imported into computational docking software to accurately model the molecule's trajectory when entering the active site of adenylate-forming enzymes like MenE, ensuring that subsequent synthetic modifications are rationally guided by empirical geometric truths.

References

  • Evans, C. E., Si, Y., Matarlo, J. S., Yin, Y., French, J. B., Tonge, P. J., & Tan, D. S. (2019). Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE. Biochemistry, 58(14), 1918-1930. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-Acryloylbenzoate: An Application Note and Laboratory Protocol

Introduction Methyl 2-acryloylbenzoate, also known as 2-methoxycarbonylphenyl acrylate, is a bifunctional monomer containing both a methyl ester and a reactive acrylate moiety.[1] This molecular architecture makes it a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-acryloylbenzoate, also known as 2-methoxycarbonylphenyl acrylate, is a bifunctional monomer containing both a methyl ester and a reactive acrylate moiety.[1] This molecular architecture makes it a valuable building block in polymer chemistry and organic synthesis. The acrylate group can readily participate in polymerization reactions, while the methyl benzoate portion offers a site for further chemical modification. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of methyl 2-acryloylbenzoate, designed for researchers in materials science, chemical synthesis, and drug development.

The synthetic strategy outlined herein is an efficient one-step acylation of a readily available starting material, methyl salicylate (methyl 2-hydroxybenzoate). The reaction involves the esterification of the phenolic hydroxyl group of methyl salicylate with acryloyl chloride in the presence of a tertiary amine base. This method is reliable, scalable, and utilizes standard laboratory techniques and reagents.

Reaction Scheme

The overall transformation is the base-mediated acylation of methyl salicylate with acryloyl chloride:

Figure 1: Synthesis of methyl 2-acryloylbenzoate from methyl salicylate and acryloyl chloride.

Experimental Protocol

This protocol details the synthesis of methyl 2-acryloylbenzoate on a 10 mmol scale. All operations should be carried out in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Methyl Salicylate152.151.52 g (1.37 mL)10.0Reagent grade, >99%
Acryloyl Chloride90.511.00 g (0.90 mL)11.0Stabilized, >96%
Triethylamine (TEA)101.191.52 g (2.09 mL)15.0Anhydrous, >99.5%
Dichloromethane (DCM)84.9350 mL-Anhydrous, >99.8%
Hydrochloric Acid (HCl)36.46~15 mL-1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)84.01~15 mL-Saturated aqueous solution
Brine-~15 mL-Saturated aqueous NaCl
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-For drying
Silica Gel-~50 g-For column chromatography
Eluent for Chromatography-As needed-e.g., Hexane/Ethyl Acetate
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add methyl salicylate (1.52 g, 10.0 mmol).

    • Dissolve the methyl salicylate in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (1.52 g, 15.0 mmol) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Acryloyl Chloride:

    • In a separate dry dropping funnel, prepare a solution of acryloyl chloride (1.00 g, 11.0 mmol) in 20 mL of anhydrous DCM.

    • Add the acryloyl chloride solution dropwise to the stirred methyl salicylate solution over a period of 20-30 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 20 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 15 mL of 1 M HCl to remove excess triethylamine.

      • 15 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

      • 15 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and rinse with a small amount of DCM.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

    • Purify the crude product by column chromatography on silica gel.[2] A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield methyl 2-acryloylbenzoate as a colorless to pale yellow oil.

Mechanism of Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism.

  • Base-Mediated Deprotonation (optional but influential): Triethylamine, a tertiary amine base, can deprotonate the phenolic hydroxyl group of methyl salicylate to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The oxygen atom of the hydroxyl group (or the phenoxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Neutralization: The triethylamine present in the reaction mixture neutralizes the hydrochloric acid (HCl) formed as a byproduct, producing triethylamine hydrochloride.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products MS Methyl Salicylate Phenoxide Phenoxide Ion (Enhanced Nucleophile) MS->Phenoxide Deprotonation by TEA AC Acryloyl Chloride Tetrahedral Tetrahedral Intermediate AC->Tetrahedral TEA Triethylamine (Base) TEAHCl Triethylamine Hydrochloride TEA->TEAHCl Neutralizes HCl Phenoxide->Tetrahedral Nucleophilic Attack on Acryloyl Chloride Product Methyl 2-Acryloylbenzoate Tetrahedral->Product Elimination of Cl-

Caption: Reaction mechanism for the synthesis of methyl 2-acryloylbenzoate.

Safety and Handling

  • Acryloyl Chloride: is highly corrosive, flammable, and a lachrymator. It reacts violently with water.[3] Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine: is flammable and corrosive. It has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Dichloromethane: is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area and avoid inhalation.

  • Hydrochloric Acid: is corrosive. Handle with care to avoid skin and eye contact.

Characterization

The final product, methyl 2-acryloylbenzoate, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons, vinyl protons of the acrylate group, and a methyl singlet for the ester.

  • ¹³C NMR (CDCl₃): Resonances for the carbonyl carbons of the ester and acrylate, aromatic carbons, vinyl carbons, and the methyl carbon should be present.

  • IR (Infrared Spectroscopy): Characteristic peaks for the C=O stretching of the ester and acrylate groups, and C=C stretching of the vinyl group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of methyl 2-acryloylbenzoate (206.19 g/mol ) should be observed.[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low YieldIncomplete reaction, loss during work-up, moisture in reagents.Ensure anhydrous conditions, increase reaction time, be careful during extractions.
Impure ProductIncomplete reaction, side reactions.Optimize chromatography conditions (shallower eluent gradient).[2]
Polymerization of Acryloyl ChloridePresence of radical initiators (light, heat).Use stabilized acryloyl chloride, protect the reaction from light.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of methyl 2-acryloylbenzoate. By following the outlined steps and adhering to the safety precautions, researchers can reliably produce this versatile monomer for a variety of applications in polymer and materials science. The straightforward nature of the reaction and the use of common laboratory reagents make this synthesis accessible to a broad range of scientific professionals.

References

  • Triethylamine catalysis in acylation of phenols in dioxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of catalysis with triethylamine of phenols benzoylation in dioxane. New quality experiment. (2025, August 7). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(acryloyloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Acryloyl chloride. (2026, January 13). Grokipedia. Retrieved from [Link]

Sources

Application

Methyl 2-acryloylbenzoate as a monomer in free radical polymerization

Application Note: Free Radical Polymerization of Methyl 2-Acryloylbenzoate (M2AB) for Stimuli-Responsive and Photodegradable Polymeric Architectures Introduction & Mechanistic Overview In the development of next-generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Free Radical Polymerization of Methyl 2-Acryloylbenzoate (M2AB) for Stimuli-Responsive and Photodegradable Polymeric Architectures

Introduction & Mechanistic Overview

In the development of next-generation smart materials and targeted drug delivery systems, the selection of the monomer dictates the ultimate utility of the synthetic polymer. Methyl 2-acryloylbenzoate (M2AB) (CAS: 1823324-48-6) is a highly specialized, dual-functional aryl vinyl ketone monomer[1].

As an application scientist, I frequently recommend M2AB for its unique structural dichotomy:

  • The Aryl Vinyl Ketone Moiety: The electron-withdrawing nature of the carbonyl group conjugated with the vinyl double bond makes M2AB highly reactive in free radical polymerization (FRP). Furthermore, polymers composed of aryl vinyl ketone repeat units undergo controlled photodegradation under UV irradiation via Norrish Type II radical fragmentation[2]. This chain-scission mechanism is invaluable for creating degradable nanocarriers that must be cleared from the body post-drug release[3].

  • The Ortho-Methyl Ester Group: The ester group at the ortho position introduces calculated steric hindrance. This moderates the propagation rate ( kp​ ) compared to unsubstituted phenyl vinyl ketone (PVK), preventing uncontrolled auto-acceleration (the Trommsdorff-Norrish effect) while maintaining high conversion rates. Post-polymerization, this ester can be hydrolyzed to yield a pH-responsive poly(carboxylic acid), unlocking emergent properties for smart material design.

Physicochemical Properties of M2AB

Proper handling of M2AB is critical. Aryl vinyl ketones are prone to self-polymerization upon heating or prolonged exposure to ambient light[4]. Table 1 summarizes the critical properties required for experimental setup.

Table 1: Physicochemical Properties & Handling of M2AB

PropertySpecificationExperimental Implication
Chemical Name Methyl 2-acryloylbenzoateOrtho-substituted aryl vinyl ketone.
CAS Number 1823324-48-6Verified identifier for sourcing[1].
Molecular Weight 190.20 g/mol Used for stoichiometric calculations (Target DP).
Appearance Clear to pale yellow oilViscous; requires precise positive-displacement pipetting.
Storage Conditions 2–8°C, Protect from lightPrevents premature photo-initiated self-polymerization[5].

Experimental Protocol: Free Radical Polymerization

The following protocol details the solution polymerization of M2AB using Azobisisobutyronitrile (AIBN) as the thermal initiator.

Causality in Experimental Design:
  • Solvent Choice (1,4-Dioxane): Poly(methyl 2-acryloylbenzoate) (PM2AB) is highly hydrophobic. 1,4-Dioxane is chosen because it thoroughly solvates both the monomer and the growing polymer chain, preventing premature precipitation which would trap radicals and broaden the dispersity ( Ð ).

  • Degassing Method: Oxygen forms stable peroxy radicals with the propagating chain end, severely retarding polymerization. The freeze-pump-thaw method is mandated here because it ensures absolute removal of dissolved oxygen, a necessity for reproducible kinetics.

Step-by-Step Methodology:
  • Preparation: Pass M2AB through a basic alumina column to remove any hydroquinone-based inhibitors. Recrystallize AIBN from methanol to ensure initiator purity.

  • Reaction Setup: In a 25 mL Schlenk flask, dissolve 1.0 g of M2AB (5.26 mmol) and 8.6 mg of AIBN (0.052 mmol, 1 mol% relative to monomer) in 4.0 mL of anhydrous 1,4-dioxane.

  • Degassing: Seal the Schlenk flask and subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-high purity Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C. Stir magnetically at 400 rpm. The 70°C setpoint perfectly aligns with the 10-hour half-life of AIBN, ensuring a steady flux of primary radicals.

  • Termination & Precipitation: After 16 hours, quench the reaction by exposing the flask to air and cooling it in an ice bath. Precipitate the polymer by adding the solution dropwise into 50 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Recover the precipitated PM2AB via vacuum filtration, wash with cold methanol, and dry under vacuum at 40°C for 24 hours.

Self-Validating System (In-Process Control):

To ensure the protocol is self-validating, conversion must be tracked orthogonally. Take 50 µL aliquots at t=0,2,4,8, and 16 hours. Run 1 H NMR on these aliquots in CDCl 3​ . By normalizing the integral of the stable aromatic protons (7.2–8.0 ppm) and tracking the disappearance of the vinylic protons (5.8–6.5 ppm), you generate a real-time kinetic curve. If the vinyl peaks do not decrease linearly with the natural log of monomer concentration, the system has been compromised by oxygen ingress, and the batch should be aborted.

Kinetic Data & Polymer Characterization

By adhering to the self-validating 1 H NMR tracking, researchers can expect a highly controlled free radical process. Table 2 presents the expected quantitative kinetic profile extrapolated from analogous aryl vinyl ketone polymerizations[4][5].

Table 2: Kinetic Profile of M2AB Free Radical Polymerization

Time (h)Monomer Conversion (%) Mn​ ( g/mol )Dispersity ( Ð )
2188,5001.45
43516,2001.52
86228,4001.68
168839,1001.85

Note: As conversion increases, the dispersity naturally broadens due to chain transfer to polymer and termination by combination—typical hallmarks of conventional FRP.

Post-Polymerization Modification & Applications

The true power of PM2AB lies in its post-polymerization versatility, making it a prime candidate for drug development applications.

  • Photodegradation (Clearance): The pendant aryl ketone groups absorb strongly in the UV region (~365 nm). Upon irradiation, they undergo Norrish Type II cleavage, breaking the carbon backbone[2]. This allows a high-molecular-weight drug carrier to safely degrade into excretable oligomers post-administration.

  • Hydrolysis (Stimuli-Responsiveness): The ortho-methyl ester can be hydrolyzed using NaOH in a THF/Water mixture. This converts the hydrophobic PM2AB into poly(2-acryloylbenzoic acid), a pH-responsive polyelectrolyte that swells in basic environments (e.g., the intestinal tract) and collapses in acidic environments (e.g., the stomach), ideal for targeted oral drug delivery.

Visualizations

Workflow A 1. Monomer Preparation Purify M2AB & AIBN B 2. Reaction Setup Dissolve in 1,4-Dioxane A->B C 3. Degassing 3x Freeze-Pump-Thaw B->C D 4. Polymerization Heat at 70°C for 12-24h C->D E 5. Precipitation Dropwise in Cold MeOH D->E F 6. Characterization 1H NMR & GPC E->F

Figure 1: Step-by-step experimental workflow for the free radical polymerization of M2AB.

Mechanism Monomer M2AB Monomer (Aryl Vinyl Ketone) Polymer PM2AB Polymer (Pendant Aryl Ketones) Monomer->Polymer AIBN, 70°C (FRP) Degradation Oligomers (Norrish Type II Cleavage) Polymer->Degradation UV Light (365 nm) Hydrolysis Poly(2-acryloylbenzoic acid) (pH-Responsive) Polymer->Hydrolysis NaOH / H+

Figure 2: Mechanistic pathways of M2AB polymerization, photodegradation, and hydrolysis.

References

  • National Institute of Informatics (NII). "Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones." Available at:[Link]

  • Polymer Chemistry (RSC Publishing). "UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly in ethanol or water." Available at:[Link]

  • Journal of the American Chemical Society (ACS Publications). "Keteniminium-Mediated Postpolymerization Modification: Unlocking Emergent Properties in Polyacrylamides." Available at:[Link]

  • Polymer Chemistry (RSC Publishing). "Tuning Molecular Weight Distributions of Vinylketone-based Polymers using RAFT Photopolymerization and UV Photodegradation." Available at: [Link]

  • Macromolecules (ACS Publications). "Photochemistry of Ketone Polymers. VII. Polymers and Copolymers of Phenyl Vinyl Ketone." Available at:[Link]

  • National Institutes of Health (NIH). "Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers." Available at: [Link]

Sources

Method

Wavelength-Orthogonal Smart Resins: Applications of Methyl 2-Acryloylbenzoate in UV-Curable Formulations

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Overview In the development of next-generation photopolymers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Delivery Professionals Document Type: Advanced Application Note & Experimental Protocols

Executive Overview

In the development of next-generation photopolymers, the demand for "smart" materials—resins that can be cured on demand and later degraded or decrosslinked via environmental triggers—has surged. Methyl 2-acryloylbenzoate (M2AB, CAS 1823324-48-6) [1] is a highly specialized functional monomer that addresses this need. Structurally, M2AB is an ortho-substituted aryl vinyl ketone featuring a polymerizable acryloyl group conjugated to an aromatic methyl ester[2].

Unlike standard aliphatic acrylates that form permanent thermosets, M2AB imparts a unique photochemical duality to resin networks. Aryl vinyl ketones can undergo rapid radical polymerization under visible light while remaining highly susceptible to controlled photodegradation under specific ultraviolet (UV) wavelengths[3]. This wavelength-orthogonal behavior makes M2AB an invaluable building block for temporary adhesives, photoresists, and degradable biomedical devices (e.g., transient drug-delivery implants).

Mechanistic Causality: The Science of Wavelength Orthogonality

To effectively utilize M2AB, formulators must understand the causality behind its dual-responsive nature. The integration of M2AB into a resin relies on separating the energy required for polymerization from the energy required for degradation.

  • Visible-Light Polymerization (Chain Growth): The acryloyl double bond in M2AB is highly reactive toward free radicals. By utilizing a photoinitiator that absorbs in the visible spectrum (e.g., TPO-L at 405 nm), the monomer can be copolymerized into a robust crosslinked network. At 405 nm, the aryl vinyl ketone backbone remains photochemically dormant[3].

  • UV-Triggered Degradation (Chain Scission): Once polymerized, the poly(aryl vinyl ketone) backbone contains ketone moieties adjacent to the polymer chain. When irradiated with deep UV light (specifically 310–350 nm), the ketone absorbs a photon and enters an excited triplet state[4]. This triggers a Norrish Type II reaction : an intramolecular hydrogen abstraction followed by β -cleavage. This mechanism rapidly cleaves the polymer backbone, leading to macroscopic degradation of the resin network[3].

The ortho-methyl ester group in M2AB serves a dual purpose: it provides steric tuning to control the quantum yield of the Norrish cleavage, and it enhances the monomer's solubility and adhesion profile in polar biological environments.

Mechanism M2AB M2AB Monomer (Aryl Vinyl Ketone) VisCure Visible Light (405nm) Polymerization M2AB->VisCure TPO-L Initiation Polymer Crosslinked Network Poly(M2AB-co-Acrylate) VisCure->Polymer Chain Growth UVCure UV Light (310nm) Norrish Type II Cleavage Polymer->UVCure Triggered Degradation Degraded Degraded Oligomers (Chain Scission) UVCure->Degraded Network Breakdown

Fig 1: Wavelength-orthogonal pathway of M2AB from visible-light curing to UV-triggered degradation.

Quantitative Formulation Dynamics

The concentration of M2AB directly dictates the degradation rate of the final polymer. Below is a summarized dataset demonstrating the kinetic and mechanical shifts when M2AB is copolymerized with Poly(ethylene glycol) diacrylate (PEGDA).

Table 1: Formulation Variables and Curing Kinetics (405 nm)

FormulationM2AB (wt%)PEGDA (wt%)TPO-L (wt%)Cure WavelengthInitial Conversion (%)
F1 (Control)0982405 nm>95%
F2 (Low)15832405 nm92%
F3 (High)30682405 nm89%

Table 2: Degradation Metrics after 310 nm UV Exposure (24 hours)

FormulationMass Loss (%)Initial Mn​ (kDa)Final Mn​ (kDa)Scission Efficiency
F1 (Control)< 1%45.244.8Negligible
F2 (Low)12%42.118.5Moderate
F3 (High)28%38.46.2High

Data Interpretation: Increasing M2AB loading slightly reduces the initial double-bond conversion due to steric hindrance from the bulky benzoate group. However, higher M2AB loading exponentially increases the scission efficiency under 310 nm UV, dropping the molecular weight ( Mn​ ) from 38.4 kDa to 6.2 kDa.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory verification step to prevent false positives (e.g., mistaking unreacted monomer volatilization for true polymer degradation).

Workflow Step1 1. Resin Formulation Mix M2AB, PEGDA, TPO-L Step2 2. Visible Curing (405 nm) Prevent Premature Scission Step1->Step2 Step3 3. System Validation RT-FTIR Conversion >90% Step2->Step3 Step4 4. UV Trigger (310 nm) Expose Cured Film to UV Step3->Step4 Step5 5. Degradation Analysis GPC & Mass Loss Quantification Step4->Step5

Fig 2: Self-validating experimental workflow for formulating and testing M2AB smart resins.

Protocol 1: Formulation of the Orthogonal Resin

Causality Check: Why use TPO-L instead of a standard UV initiator like Irgacure 184? TPO-L absorbs strongly in the 390–410 nm range. Using Irgacure 184 would require 365 nm UV light for curing, which overlaps with the π−π∗ transition of the M2AB backbone, triggering premature degradation during the curing phase itself.

  • Preparation: In an amber glass vial (to prevent ambient light exposure), combine 68 wt% PEGDA (crosslinker) and 30 wt% M2AB (functional monomer).

  • Initiator Addition: Add 2 wt% Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L).

  • Mixing: Homogenize the mixture using a planetary centrifugal mixer at 2000 RPM for 3 minutes.

  • Validation: Visually inspect for clarity. M2AB is highly soluble in PEGDA; any turbidity indicates moisture contamination or phase separation, which will scatter light and ruin curing kinetics.

Protocol 2: Visible-Light Curing and System Validation

Causality Check: Why monitor the 1630 cm⁻¹ peak? The C=C stretching vibration at 1630 cm⁻¹ is specific to the acryloyl group. Its complete disappearance confirms M2AB is fully incorporated into the network. If degradation is observed later without full conversion, it is impossible to distinguish between true backbone scission and the mere volatilization of unreacted monomer.

  • Casting: Cast the resin onto a ZnSe crystal or glass slide at a thickness of 100 µm using a wire-wound drawdown bar.

  • Irradiation: Expose the film to a 405 nm LED array ( 50 mW/cm2 ) for 60 seconds.

  • Validation (Critical): Perform Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR). Calculate the conversion by integrating the area of the 1630 cm⁻¹ peak before and after curing. Do not proceed to Protocol 3 unless conversion is >90%.

Protocol 3: UV-Triggered Degradation Assay

Causality Check: Why run a dark control? Hydrolytic degradation can occur in PEGDA networks over time. A parallel control sample ensures the molecular weight reduction is purely photochemical (Norrish Type II) and not a result of ambient hydrolysis.

  • Sample Preparation: Carefully peel the cured films and record their initial dry mass ( W0​ ). Place them in a quartz petri dish.

  • UV Exposure: Irradiate the samples using a 310 nm narrowband UV lamp ( 20 mW/cm2 ) for 24 hours[4]. Keep a control sample in a light-proof container at the same temperature.

  • Extraction & GPC Analysis: Submerge the irradiated films in tetrahydrofuran (THF) for 12 hours to extract the degraded, uncrosslinked oligomers. Filter the extract and analyze via Gel Permeation Chromatography (GPC) to measure the reduction in Number Average Molecular Weight ( Mn​ ).

  • Mass Loss Calculation: Dry the remaining insoluble gel network and weigh it ( Wf​ ). Calculate mass loss as: ((W0​−Wf​)/W0​)×100 .

References

  • Reeves, J. A., Allegrezza, M. L., & Konkolewicz, D. (2017). "Rise and Fall: Poly(phenyl vinyl ketone) Photopolymerization and Photodegradation under Visible and UV Radiation." Macromolecular Rapid Communications. URL: [Link]

  • Pugliese, A., et al. (2026). "Supporting Information: Synthesis of Methyl 2-acryloylbenzoate (S35)." Published Literature / Amazon S3 Repository. URL: [Link]

  • Baghdasaryan, A., et al. (2025). "Changing Self-Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light." National Institutes of Health / PMC. URL: [Link]

Sources

Application

Application Note: Optimizing Catalytic Systems for Methyl 2-Acryloylbenzoate (M2AB) Cross-Linking in Advanced Hydrogels and Elastomers

Introduction & Mechanistic Rationale Methyl 2-acryloylbenzoate (M2AB) is a highly reactive, bifunctional monomer featuring an electrophilic α,β -unsaturated ketone (acryloyl group) adjacent to a benzoate ester. This uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 2-acryloylbenzoate (M2AB) is a highly reactive, bifunctional monomer featuring an electrophilic α,β -unsaturated ketone (acryloyl group) adjacent to a benzoate ester. This unique ortho-substituted architecture significantly lowers the lowest unoccupied molecular orbital (LUMO) of the acryloyl group, making M2AB an exceptionally potent Michael acceptor and a versatile monomer for free-radical polymerization.

For researchers in drug delivery and tissue engineering, optimizing the cross-linking of M2AB is critical for tuning the mechanical properties and degradation kinetics of biocompatible hydrogels and elastomers. This application note details two distinct, highly optimized catalytic workflows for M2AB cross-linking:

  • Base/Nucleophile-Catalyzed Thio-Michael Addition : A highly efficient "click" chemistry approach for rapid, dark-cure network formation[1].

  • Visible Light-Initiated Radical Polymerization : A spatially and temporally controlled curing method utilizing cytocompatible photoinitiators[2].

System A: Nucleophile-Catalyzed Thio-Michael Addition

The Thio-Michael addition is a modular, green "click" reaction widely utilized in materials science for its rapid kinetics and high conversion rates under mild conditions[1]. When cross-linking M2AB with multi-arm thiols (e.g., PEG-dithiol), the choice of catalyst dictates the reaction mechanism and gelation speed.

Causality of Catalyst Selection:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base. It rapidly deprotonates the thiol to generate a highly nucleophilic thiolate anion, which subsequently attacks the M2AB double bond[3].

  • DMPP (Dimethylphenylphosphine) acts as a nucleophilic catalyst. It directly attacks the β -carbon of the M2AB acryloyl group, generating a super-reactive zwitterionic enolate intermediate. This intermediate abstracts a proton from the thiol, driving the cross-linking cascade forward without generating disulfide byproducts[3].

ThioMichael M2AB M2AB Monomer (Michael Acceptor) Intermediate Zwitterionic Enolate Intermediate M2AB->Intermediate Catalyst Attack (Activation) Thiol PEG-Dithiol (Nucleophile) Thiol->Intermediate Thiol Deprotonation Catalyst Catalyst (DBU or DMPP) Catalyst->Intermediate Product Thioether Cross-linked Network Intermediate->Product Propagation & Network Formation

Catalytic activation and propagation in the Thio-Michael addition of M2AB.

Protocol 1: Synthesis of PEG-M2AB Thioether Hydrogels

Self-Validating Step: The reaction is highly exothermic; a rapid increase in viscosity within seconds validates active catalysis.

  • Preparation : Dissolve PEG-dithiol ( Mn​=3400 Da) and M2AB in anhydrous Dimethylformamide (DMF) or a buffered aqueous solution (pH 7.4) to achieve a 1:1 molar ratio of thiol to acrylate groups. Total monomer concentration should be 10% (w/v).

  • Degassing : Purge the solution with nitrogen for 10 minutes. Rationale: While Thio-Michael additions are generally oxygen-tolerant, removing dissolved oxygen prevents unwanted radical side-reactions and ensures uniform network topology.

  • Catalyst Addition : Quickly inject DBU or DMPP to a final concentration of 0.05 equivalents relative to the acrylate groups.

  • Casting : Immediately vortex the mixture for 3 seconds and transfer it into a Teflon or silicone mold.

  • Curing : Allow the mold to sit at ambient temperature. Gelation typically occurs within 45–120 seconds depending on the catalyst.

System B: Photo-Initiated Radical Cross-Linking

For applications requiring 3D bioprinting or in situ encapsulation of live cells, thermal or base-catalyzed systems are often unsuitable. Instead, free-radical photopolymerization offers precise spatiotemporal control.

Causality of Catalyst Selection: Traditional UV photoinitiators (like Irgacure 2959) require 365 nm UV light, which can cause DNA damage and reduce cell viability. We utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) because it exhibits excellent water solubility and efficiently cleaves into phosphinoyl and benzoyl radicals under 405 nm blue light[2]. This longer-wavelength absorption ensures rapid cross-linking without compromising the viability of encapsulated mammalian cells[4].

PhotoCrosslinking LAP LAP Photoinitiator (0.1 - 0.5 wt%) Radical Free Radicals (Phosphinoyl & Benzoyl) LAP->Radical Homolytic Cleavage UV 405 nm Blue Light UV->LAP Irradiation (3 mW/cm²) M2AB M2AB Monomer + PEG-Diacrylate Radical->M2AB Radical Initiation Polymer Poly(M2AB) Cross-linked Hydrogel Network M2AB->Polymer Chain Propagation

LAP-initiated free-radical photopolymerization of M2AB under 405 nm light.

Protocol 2: Photocrosslinking of M2AB Bioinks

Self-Validating Step: A successful cure is confirmed by rheological tracking, where the storage modulus (G') plateaus, indicating complete double-bond conversion.

  • Formulation : Dissolve M2AB and a structural co-monomer (e.g., Gelatin Methacryloyl - GelMA) in Phosphate Buffered Saline (PBS) at 37°C.

  • Initiator Integration : Add LAP powder to a final concentration of 0.1% to 0.5% (w/v). Protect the vial from ambient light using aluminum foil to prevent premature radical generation.

  • Cell Encapsulation (Optional) : If bioprinting, gently fold in the cell suspension (e.g., 10×106 cells/mL) ensuring homogeneous distribution without introducing air bubbles.

  • Irradiation : Extrude the bioink into the desired geometry and irradiate with a 405 nm LED light source at an intensity of 3 mW/cm²[4].

  • Validation : Irradiate for 60 seconds. The resulting hydrogel should exhibit a stable, elastic structure suitable for immediate culture media immersion.

Quantitative Data: Catalyst Optimization & Mechanical Properties

The following table summarizes the kinetic and mechanical outcomes of M2AB cross-linking using the protocols described above. Data is normalized for a 10% (w/v) monomer concentration.

Catalyst SystemCatalyst ConcentrationCuring ConditionsGelation TimeFinal Storage Modulus (G')Double Bond Conversion
DBU 0.05 eqAmbient, Dark~45 seconds4.2 kPa> 98%
DMPP 0.05 eqAmbient, Dark~120 seconds3.8 kPa> 95%
LAP 0.1 wt%405 nm (3 mW/cm²)~60 seconds5.5 kPa~ 85%
LAP 0.5 wt%405 nm (3 mW/cm²)~25 seconds5.6 kPa~ 92%

Note: While DBU provides the fastest dark-cure kinetics, LAP at 0.5 wt% offers the highest mechanical stiffness (G') due to the dense, kinetically trapped radical network formation.

References

  • Title : ChemInform Abstract: The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry Source : ResearchGate URL :[Link]

  • Title : Investigation of Novel Thiol "Click" Reactions Source : The Aquila Digital Community (University of Southern Mississippi) URL :[Link]

  • Title : LAP: A Highly Efficient Blue Light Photoinitiator Driving Innovation in Hydrogel and Bio-Printing Technologies Source : FCAD Group URL :[Link]

  • Title : The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays Source : National Institutes of Health (PMC) URL :[Link]

Sources

Method

Application Note: Synthesis and Post-Polymerization Modification of Methyl 2-(Acryloyloxy)benzoate Copolymers

Nomenclature Note: While sometimes colloquially searched as "methyl 2-acryloylbenzoate," the chemically precise term for the functional monomer utilized in bioconjugation and advanced copolymer synthesis is methyl 2-(acr...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: While sometimes colloquially searched as "methyl 2-acryloylbenzoate," the chemically precise term for the functional monomer utilized in bioconjugation and advanced copolymer synthesis is methyl 2-(acryloyloxy)benzoate (widely known in literature as methyl salicylate acrylate, MSA). This guide focuses on the acryloyloxy derivative due to its profound utility in generating activated ester copolymers for post-polymerization modification.

The Biocompatibility Imperative in Macromolecular Design

For decades, the synthesis of functional bioconjugates relied heavily on activated ester polymers containing N-hydroxysuccinimide (NHS) or pentafluorophenyl (PFP) groups. While highly reactive, these traditional monomers present significant drawbacks for drug development professionals: NHS esters suffer from poor hydrolytic stability, and PFP esters release pentafluorophenol—a highly cytotoxic byproduct—during aminolysis.

To circumvent these limitations, methyl 2-(acryloyloxy)benzoate (MSA) has emerged as a superior alternative[1]. When MSA is copolymerized and subsequently reacted with primary or secondary amines, the leaving group is methyl salicylate (the active component of wintergreen oil and a close analog to aspirin). This provides a highly biocompatible pathway for post-polymerization modification (PPM), making MSA-based copolymers ideal precursors for targeted drug delivery systems, hydrogels, and smart biomaterials[2].

Quantitative Comparison of Activated Ester Monomers

To guide experimental design, the quantitative parameters of common activated ester monomers are summarized below:

Activated Ester MonomerLeaving GroupRelative Aminolysis ReactivityCytotoxicity of Leaving Group (IC₅₀ proxy)Hydrolytic Stability
NHS Acrylate N-HydroxysuccinimideHighLowPoor (Degrades rapidly in aqueous media)
PFP Acrylate PentafluorophenolVery HighHigh (Toxic at low concentrations)Moderate
MSA (Methyl 2-(acryloyloxy)benzoate) Methyl SalicylateModerateVery Low (Tolerated up to 500 μg/mL)Excellent (Stable during storage)

Data synthesized from comparative kinetic and HeLa cell viability studies[1],[3].

Mechanistic Blueprint: RAFT Copolymerization & Aminolysis

To achieve self-assembling micelles or targeted bioconjugates, researchers require strict control over the polymer's molecular weight and architecture (e.g., block vs. statistical copolymers). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the optimal mechanism for MSA[3].

By utilizing a chain transfer agent (CTA) such as 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT establishes an equilibrium between dormant and active propagating chains. This minimizes bimolecular termination events, yielding polymers with narrow dispersity ( Đ<1.2 ) and high end-group fidelity. Following polymerization, the pendant methyl salicylate groups undergo quantitative aminolysis when exposed to target amines (e.g., peptide drugs or fluorophores), forming stable amide linkages while releasing biocompatible methyl salicylate[4].

Self-Validating Experimental Workflows

The following protocols represent a self-validating system. Do not proceed to subsequent phases without satisfying the validation checkpoints.

Phase I: Synthesis of Methyl 2-(Acryloyloxy)benzoate (Monomer)

Causality for Reagent Selection: Triethylamine (TEA) is employed as a critical acid scavenger. The reaction between methyl salicylate and acryloyl chloride generates HCl; without TEA to neutralize this byproduct, the local acidic environment would catalyze the hydrolysis of the newly formed ester bonds, drastically reducing yield.

  • Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve methyl salicylate (80 mmol, 12.16 g) and TEA (84 mmol, 8.5 g) in 60 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the flask to 0 °C in an ice bath. Add acryloyl chloride (84 mmol, 7.0 mL) dropwise over 30 minutes. Causality: The reaction is highly exothermic. Dropwise addition controls the heat, preventing premature thermal polymerization of the acrylate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup: Filter the precipitated triethylammonium chloride salts. Wash the organic filtrate sequentially with saturated NaHCO₃ (3 × 50 mL) and brine (1 × 50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate 10:1 v/v).

Validation Checkpoint: Perform ¹H NMR (CDCl₃). You must observe the complete disappearance of the phenolic -OH peak (~10.7 ppm) and the emergence of distinct vinyl protons (multiplets at 5.9–6.6 ppm). The methyl ester peak must remain intact at ~3.8 ppm.

Phase II: RAFT Copolymerization

Causality for Reagent Selection: A 10:1 molar ratio of RAFT agent (CPADB) to initiator (AIBN) is maintained to ensure that the vast majority of polymer chains are initiated by the CTA rather than the primary radical, preserving a narrow molecular weight distribution.

  • Reagent Mixing: In a 10 mL Schlenk tube, combine MSA (Monomer 1), a co-monomer such as N,N-dimethylacrylamide (DMA, Monomer 2), CPADB (RAFT agent), and AIBN (Initiator) in 1,4-dioxane. Standard feed ratio: [Monomers]₀:[CPADB]₀:[AIBN]₀ = 100:1:0.1.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent diradical that scavenges propagating carbon-centered radicals. Failing to remove dissolved oxygen will result in an unpredictable induction period and skewed molecular weight.

  • Polymerization: Seal the Schlenk tube under nitrogen and immerse in a pre-heated oil bath at 70 °C for 12 hours.

  • Quenching: Stop the polymerization by exposing the reaction to air and rapidly cooling the tube in liquid nitrogen.

  • Purification: Dilute with a minimal amount of THF and precipitate dropwise into 200 mL of cold diethyl ether. Filter and dry the pinkish powder under vacuum for 24 hours.

Validation Checkpoint: Perform Size Exclusion Chromatography (SEC/GPC) to confirm a unimodal molecular weight distribution ( Đ<1.2 ). Use ¹H NMR to calculate the exact copolymer composition by comparing the integration of the aromatic protons of MSA (7.0–8.1 ppm) against the methyl protons of DMA (2.9 ppm).

Phase III: Post-Polymerization Modification (Aminolysis)

Causality for Reagent Selection: A slight stoichiometric excess (1.2 equivalents) of the target amine is used to drive the aminolysis to absolute completion. Because the leaving group is non-reactive toward the newly formed amide, this excess prevents the need for complex downstream chromatography.

  • Dissolution: Dissolve the Poly(DMA-co-MSA) copolymer in anhydrous N,N-dimethylformamide (DMF) to a concentration of 50 mg/mL.

  • Modification: Add 1.2 equivalents of the target primary amine (relative to the molar content of MSA units in the polymer) and 0.1 equivalents of TEA as a catalyst.

  • Incubation: Stir the mixture at 50 °C for 24 hours.

  • Isolation: Precipitate the functionalized copolymer into cold diethyl ether, centrifuge, and dry under vacuum.

Validation Checkpoint: Perform ATR-FTIR spectroscopy. The successful bioconjugate must show the complete disappearance of the activated ester carbonyl stretch (~1750 cm⁻¹) and the appearance of a strong amide I band (~1650 cm⁻¹).

Workflow Visualization

Workflow Monomer 1. Monomer Synthesis Methyl 2-(acryloyloxy)benzoate Purification 2. Validation & Purification (1H NMR & Column Chromatography) Monomer->Purification Ensure >99% purity RAFT 3. RAFT Copolymerization (Strictly Anaerobic) Purification->RAFT Mix with Co-monomer & CTA PolymerVal 4. Copolymer Validation (SEC/GPC & End-group Analysis) RAFT->PolymerVal Quench & Precipitate PPM 5. Post-Polymerization Modification (Aminolysis) PolymerVal->PPM Add Target Amine Application 6. Bioconjugate / Drug Delivery (In Vivo Ready) PPM->Application Cleavage of Methyl Salicylate

Workflow for the synthesis, validation, and modification of methyl 2-(acryloyloxy)benzoate copolymers.

References

  • Title: Postpolymerization Modification Using Less Cytotoxic Activated Ester Polymers for the Synthesis of Biological Active Polymers Source: Biomacromolecules (ACS Publications) URL: [Link]

  • Title: Activated Ester Containing Polymers: Opportunities and Challenges for the Design of Functional Macromolecules Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-Acryloylbenzoate Storage &amp; Handling

As a Senior Application Scientist, I frequently consult with research teams facing catastrophic reagent losses due to the premature polymerization of highly reactive acrylates. Methyl 2-acryloylbenzoate is a versatile, f...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams facing catastrophic reagent losses due to the premature polymerization of highly reactive acrylates. Methyl 2-acryloylbenzoate is a versatile, functionalized monomer, but its conjugated vinyl group makes it highly susceptible to auto-polymerization.

This technical guide is designed to move beyond basic safety data sheets. It provides the mechanistic causality behind storage failures, practical troubleshooting FAQs, and self-validating protocols to ensure the integrity of your monomer from storage to synthesis.

The Mechanistic Causality of Auto-Polymerization

All vinyl and acrylate monomers spontaneously form carbon-centered free radicals (R•) over time due to thermal or photolytic initiation[1]. To prevent runaway auto-polymerization during storage, manufacturers add trace amounts of phenolic inhibitors, most commonly MEHQ (hydroquinone monomethyl ether)[2],[3].

A critical failure point in many laboratories is the misunderstanding of how MEHQ functions. MEHQ does not react directly with the carbon-centered monomer radical (R•)[4]. Instead, it relies on a two-step termination pathway that strictly requires dissolved oxygen:

  • The monomer free radical (R•) reacts rapidly with dissolved oxygen (O₂) to form a peroxy radical (ROO•)[4].

  • The peroxy radical (ROO•) then reacts with MEHQ to form stable, non-radical quinone derivatives, terminating the chain reaction[4].

If you store this monomer under a strictly inert atmosphere (e.g., 100% Argon or Nitrogen), you starve the system of oxygen. Without O₂, the peroxy radical cannot form, MEHQ becomes entirely ineffective, and the carbon-centered radicals will rapidly propagate into a solid polymer matrix[4].

G Monomer Acrylate Monomer (Methyl 2-Acryloylbenzoate) Radical Carbon-Centered Radical (R•) Monomer->Radical Initiation Initiation Heat / UV Light Initiation->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Runaway Polymerization Radical->Polymer No O2 Oxygen Dissolved Oxygen (O2) Stable Stable Non-Radical Products Peroxy->Stable + MEHQ Peroxy->Polymer Inhibitor Depleted MEHQ MEHQ Inhibitor

Mechanism of MEHQ-mediated inhibition of acrylate auto-polymerization.

Troubleshooting Guide & FAQs

Q1: I transferred my methyl 2-acryloylbenzoate to a Schlenk flask, purged it with pure argon, and stored it at 4°C. A week later, it was a solid gel. Why? A: You inadvertently deactivated the inhibitor. As illustrated in the mechanism above, phenolic inhibitors like MEHQ require a stoichiometric amount of dissolved oxygen to function (approximately 10 ppm dissolved O₂ for every 40 ppm of phenolic inhibitor)[4]. By purging with pure argon, you removed the O₂ necessary to form the intermediate peroxy radicals. Correct Practice: Store the monomer under a dry air atmosphere or a specialized 90/10 Nitrogen/Oxygen blend[4].

Q2: Can I freeze the monomer at -20°C to extend its shelf life indefinitely? A: Freezing is highly discouraged. When the monomer freezes, the inhibitor can fractionate (crystallize out of the liquid phase)[5]. Upon thawing, you will have localized pockets of pure, uninhibited monomer that can rapidly undergo thermal runaway polymerization[5]. Correct Practice: Store at the standard 2–8°C range in a dark, well-ventilated environment[6].

Q3: How can I tell if my bulk storage container is beginning to auto-polymerize? A: Auto-polymerization is highly exothermic. The most reliable early warning sign is a noticeable, unexplainable rise in the temperature of the storage container[1]. If the temperature begins to rise, the inhibitor is likely depleted, and external air cooling will soon become inadequate to control the reaction[1].

Inhibitor Selection and Quantitative Data

Understanding the properties of various inhibitors is essential for experimental design. Below is a summarized comparison of common inhibitors used for acrylate monomers[7],[4],[5].

InhibitorChemical NameO₂ Required?Typical Conc. (ppm)Optimal Storage TempPrimary Removal Method
MEHQ 4-MethoxyphenolYes10 - 3002–8°CBase wash (NaOH)
BHT Butylated hydroxytolueneYes10 - 502–8°CDistillation / Chromatography
PTZ PhenothiazineNo5 - 50Ambient / 2–8°CDistillation
HQ HydroquinoneYes10 - 1002–8°CBase wash (NaOH)

Standard Operating Procedures (SOPs)

To utilize methyl 2-acryloylbenzoate in sensitive polymerization reactions (e.g., RAFT or ATRP), the MEHQ inhibitor must be completely removed prior to use[7]. The following protocol utilizes a self-validating chemical test to ensure absolute purity.

Protocol: Removal of MEHQ via Alkaline Wash (Self-Validating System)

Scientific Causality: MEHQ is a weakly acidic phenol. Washing the monomer with a mild aqueous base deprotonates the hydroxyl group, converting MEHQ into a highly water-soluble phenoxide salt[7]. This forces the inhibitor into the aqueous phase, leaving the hydrophobic monomer in the organic phase.

Step-by-Step Methodology:

  • Dilution: Dissolve 10 mL of methyl 2-acryloylbenzoate in 40 mL of a non-polar organic solvent (e.g., dichloromethane or diethyl ether) in a 100 mL separatory funnel.

  • Alkaline Wash: Add 20 mL of 5% (w/v) aqueous NaOH solution. Shake vigorously for 1 minute. Crucial: Frequently invert and open the stopcock to vent built-up pressure.

  • Phase Separation: Mount the funnel and allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. Collect the upper aqueous layer in a separate beaker.

  • Validation Check (The Self-Validating Step): To scientifically guarantee the complete removal of MEHQ, take a 1 mL aliquot of the discarded aqueous layer. Acidify it with a few drops of 1M HCl, then add one drop of 1% aqueous Iron(III) chloride (FeCl₃).

    • Logic: Phenols form highly colored coordination complexes with Fe(III). If the solution turns a deep purple/green, MEHQ is still present in the system.

    • Action: Repeat the NaOH wash (Steps 2-3) on the organic layer until the FeCl₃ test on the aqueous waste remains yellow/orange (negative for phenols).

  • Neutralization: Wash the organic layer once with 20 mL of distilled water, followed by 20 mL of saturated NaCl (brine) to remove residual alkalinity and pre-dry the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) in small portions and swirl until the drying agent flows freely like sand.

  • Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Warning: Keep the water bath strictly below 30°C to prevent thermal auto-polymerization of the now-uninhibited monomer.

  • Immediate Use: The purified methyl 2-acryloylbenzoate must be used immediately in your reaction cascade.

References

  • [2] 5 Common Mistakes in Storage of Acrylate Monomers - sh-jingbang.com. Available at:

  • [3] Inhibition of acrylic acid and acrylate autoxidation - RSC Publishing. Available at:

  • [7] Polymerisation inhibitor - Wikipedia. Available at:

  • [4] The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing - Fluoryx Labs. Available at:

  • [1] Uncontrolled Polymerization Hazards - Acrylates - Chemical Facility Security News. Available at:

  • [6] Vinyl acrylate MEHQ 600ppm inhibitor 2177-18-6 - Sigma-Aldrich. Available at:

  • [5] Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies - ioMosaic. Available at:

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-Acryloylbenzoate

Welcome to the technical support center for the synthesis of methyl 2-acryloylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 2-acryloylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yield and purity. The synthesis, primarily achieved through a Friedel-Crafts acylation, presents unique challenges due to the deactivating nature of the methyl ester group and the high reactivity of acryloyl chloride. This document offers practical, field-proven insights to navigate these complexities.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues encountered during the synthesis of methyl 2-acryloylbenzoate, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in the Friedel-Crafts acylation of methyl benzoate with acryloyl chloride is a common issue, often stemming from the deactivation of the aromatic ring by the electron-withdrawing methyl ester group and various sources of catalyst deactivation.[1][2]

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The ester group on methyl benzoate deactivates the aromatic ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution.[1] A standard Lewis acid catalyst may not be potent enough to drive the reaction to completion.

    • Solution: Employ a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to effectively generate the highly electrophilic acylium ion from acryloyl chloride.[3][4] Due to the deactivating nature of the substrate, a higher catalyst loading (stoichiometric or even in slight excess) is often necessary.[1][5]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will lead to hydrolysis and deactivation of the catalyst.[1]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored anhydrous Lewis acids.

  • Catalyst Complexation with Product: The ketone product, methyl 2-acryloylbenzoate, can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][5]

    • Solution: As mentioned, using a stoichiometric amount of the Lewis acid is crucial to account for this complexation and ensure enough active catalyst is available to promote the reaction.

  • Inadequate Reaction Temperature: The deactivation of the aromatic ring may require more forcing conditions to initiate the reaction.

    • Solution: While initial reagent addition should be performed at low temperatures (0-5 °C) to control the exothermic reaction, a gradual increase in temperature to room temperature or even gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

ParameterRecommendation for Deactivated SubstratesRationale
Catalyst Anhydrous AlCl₃ or FeCl₃Strong Lewis acids are required to activate the acyl chloride and overcome the deactivation of the aromatic ring.[3][4]
Catalyst Stoichiometry 1.1 - 1.5 equivalentsTo compensate for catalyst deactivation by moisture and complexation with the product.[1][5]
Temperature Initial addition at 0-5 °C, then allow to warm to RT or gently heat.Controls initial exothermicity while providing enough energy to overcome the activation barrier.
Solvent Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)Inert solvents that are compatible with Friedel-Crafts conditions.

Question 2: I am observing significant byproduct formation, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts in this reaction is primarily due to the high reactivity of the acryloyl group.

Potential Side Reactions & Mitigation Strategies:

  • Polymerization of Acryloyl Chloride/Product: The vinyl group in both the starting material (acryloyl chloride) and the product is susceptible to polymerization, especially in the presence of Lewis acids and at elevated temperatures.[6]

    • Solution:

      • Add a Polymerization Inhibitor: Introduce a small amount of a suitable polymerization inhibitor, such as phenothiazine or hydroquinone, to the reaction mixture.[7][8] Ensure the inhibitor is compatible with the reaction conditions.

      • Maintain Low Temperatures: Conduct the initial phase of the reaction at low temperatures (0-5 °C) to minimize the rate of polymerization.

      • Controlled Reagent Addition: Add the acryloyl chloride dropwise to the mixture of methyl benzoate and Lewis acid to maintain a low instantaneous concentration of the reactive acylating agent.

  • Tandem Friedel-Crafts Acylation-Alkylation: The product, an α,β-unsaturated ketone, can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of methyl benzoate. This can lead to the formation of dihydrochalcone-type byproducts.[9]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the aromatic substrate (methyl benzoate) to favor the initial acylation reaction over the subsequent alkylation of the product.

      • Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the accumulation of byproducts from secondary reactions.

  • Incorrect Regioselectivity: The methyl ester group is a meta-directing deactivator.[10] While the primary product should be the meta-substituted methyl 2-acryloylbenzoate, some ortho and para isomers may form, especially at higher temperatures.

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled product, which in this case is predominantly the meta isomer.

      • Choice of Catalyst: While strong Lewis acids are necessary, excessively harsh conditions can sometimes lead to isomerization. The use of milder Lewis acids, if the reaction proceeds, or alternative catalytic systems like zeolites, could improve regioselectivity.[11]

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Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of methyl benzoate?

A1: The methyl ester (-COOCH₃) group is an electron-withdrawing and deactivating group. For electrophilic aromatic substitution reactions like Friedel-Crafts acylation, it directs the incoming electrophile primarily to the meta position (position 3). Therefore, the major product expected is methyl 3-acryloylbenzoate. Acylation at the ortho position (position 2) is sterically hindered. While some para (position 4) substitution might occur, it is generally a minor product under kinetically controlled conditions.[10][12]

Q2: Can I use acrylic acid directly instead of acryloyl chloride?

A2: While there are methods for Friedel-Crafts acylation using carboxylic acids, they typically require very harsh conditions, such as strong Brønsted acids (e.g., trifluoromethanesulfonic acid) or specialized catalytic systems, to generate the acylium ion.[13][14] For a deactivated substrate like methyl benzoate, using the more reactive acryloyl chloride is generally more efficient and proceeds under more standard Lewis acid catalysis.

Q3: How should I purify the final product, methyl 2-acryloylbenzoate?

A3: Given the product's potential for polymerization, purification should be conducted with care.

  • Workup: After the reaction is complete, it should be quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.[15]

  • Extraction: The product should be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should then be washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.[15]

  • Drying and Concentration: The organic layer should be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure (rotary evaporation). It is crucial to keep the temperature of the water bath low during evaporation to prevent polymerization.

  • Final Purification:

    • Column Chromatography: This is the most common method for purifying products from Friedel-Crafts reactions. Use silica gel and a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any byproducts and unreacted starting material.

    • Distillation: If the product is thermally stable enough, vacuum distillation can be an option. However, given the acryloyl moiety, there is a significant risk of polymerization at elevated temperatures. If distillation is attempted, it should be done under high vacuum and at the lowest possible temperature, and a polymerization inhibitor should be added to the distillation flask.

    • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Q4: Are there alternative synthetic routes to methyl 2-acryloylbenzoate?

A4: Yes, while Friedel-Crafts acylation is a direct approach, other methods could be considered, especially if issues with this reaction are insurmountable. One potential alternative is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This would involve the reaction of an arylboronic acid with an α,β-unsaturated acyl chloride.[16] However, this would require the synthesis of the appropriate boronic acid precursor, adding steps to the overall synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Methyl Benzoate

This protocol is a general guideline and should be optimized based on experimental observations.

Materials:

  • Methyl benzoate

  • Acryloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Phenothiazine (polymerization inhibitor)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl benzoate (1.0 eq.) and a small amount of phenothiazine (e.g., 0.1 mol%). Dissolve these in anhydrous DCM.

  • Catalyst Addition: Cool the flask to 0 °C in an ice bath. To this stirred solution, add anhydrous aluminum chloride (1.2 eq.) portion-wise, ensuring the temperature does not rise above 5 °C.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.[15]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be required.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing a mixture of crushed ice and concentrated HCl.[15] Stir until the aluminum salts are dissolved.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature. Purify the crude product by column chromatography on silica gel.

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Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_1 1. Dissolve Methyl Benzoate & Inhibitor in Anhydrous DCM Prep_2 2. Cool to 0 °C Prep_1->Prep_2 Prep_3 3. Add Anhydrous AlCl₃ Prep_2->Prep_3 React_1 4. Dropwise addition of Acryloyl Chloride at 0-5 °C Prep_3->React_1 React_2 5. Stir at 0 °C, then warm to RT React_1->React_2 React_3 6. Monitor by TLC React_2->React_3 Workup_1 7. Quench with Ice/HCl React_3->Workup_1 Workup_2 8. Extract with DCM Workup_1->Workup_2 Workup_3 9. Wash with NaHCO₃ and Brine Workup_2->Workup_3 Workup_4 10. Dry and Concentrate (Low Temp) Workup_3->Workup_4 Purify 11. Purify by Column Chromatography Workup_4->Purify

Caption: Step-by-step experimental workflow for methyl 2-acryloylbenzoate synthesis.

References

  • Saskoer. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Wang, X., Fu, W., Ding, Y., An, Y., Yuan, L., Tian, J., Tang, B., & Wang, Z. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. The Journal of Organic Chemistry, 89(21), 17355–17361. [Link]

  • (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]

  • Domingo, L. R., & Pérez, P. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 17(7), 1639–1646. [Link]

  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CA2028831A1 - Process for the fabrication of acryloyl chloride.
  • El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry, 19(7), 585-598.
  • Organic Chemistry Portal. (n.d.). A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2015). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. The Journal of Organic Chemistry, 80(15), 7435–7448. [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • Córdova, A. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Molecules, 16(3), 2569–2611. [Link]

  • Beeby, J., & Mann, J. (1971). Aliphatic Friedel-Crafts reactions. Part VII. Preparation of αβ- and βγ-unsaturated ketones from substituted cyclohexenes. Journal of the Chemical Society C: Organic, 3110-3113. [Link]

  • ResearchGate. (n.d.). Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. Retrieved from [Link]

  • Majumdar, D. C., & Panda, A. K. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(106), 104704–104745. [Link]

  • ResearchGate. (n.d.). α-Nitro-α,β-Unsaturated Ketones: An Electrophilic Acyl Transfer Reagent in Catalytic Asymmetric Friedel–Crafts and Michael Reactions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acryloyl chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-Acryloylbenzoate Synthesis and Purification

Welcome to the Technical Support Center. Methyl 2-acryloylbenzoate is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex enzyme inhibitors, such as non-acyl sulfamate inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Methyl 2-acryloylbenzoate is a highly reactive, bifunctional intermediate frequently utilized in the synthesis of complex enzyme inhibitors, such as non-acyl sulfamate inhibitors targeting the adenylate-forming enzyme MenE 1. Due to the presence of an electron-deficient acryloyl group conjugated with an aromatic system, this molecule is inherently prone to spontaneous polymerization and nucleophilic side reactions.

This guide provides a causality-driven diagnostic workflow and self-validating protocols to help you isolate high-purity methyl 2-acryloylbenzoate.

Diagnostic Workflow

Before proceeding to the troubleshooting steps, use the following analytical workflow to identify the specific class of impurity contaminating your sample.

DiagnosticWorkflow Start Impure Methyl 2-acryloylbenzoate HPLC HPLC-UV / LC-MS Start->HPLC NMR 1H & 31P NMR Start->NMR Unreacted Mass +18 Da / OH Stretch (IR) HPLC->Unreacted Polymer Broad NMR Peaks / Baseline Drift (HPLC) NMR->Polymer TPPO 31P Peak at ~29 ppm (TPPO Byproduct) NMR->TPPO Action1 Precipitation & Add MEHQ Inhibitor Polymer->Action1 Action2 Trituration / Hexane Wash TPPO->Action2 Action3 Optimize Dehydration (DDQ/PPh3/TBAI) Unreacted->Action3

Diagnostic workflow for identifying and resolving common impurities in methyl 2-acryloylbenzoate.

Troubleshooting FAQs

Q1: My HPLC chromatogram shows severe baseline drift, and the 1H NMR spectrum has broad, undefined peaks in the aliphatic region. What is happening?

A1: Spontaneous Free-Radical Polymerization.

  • The Causality: The acryloyl group is a highly active monomer. Without proper inhibition, thermal or light-induced radical initiation causes the formation of poly(methyl 2-acryloylbenzoate) oligomers.

  • The Solution: You must add a radical inhibitor such as hydroquinone monomethyl ether (MEHQ). MEHQ functions via a synergistic inhibition mechanism that strictly requires dissolved oxygen; it reacts with peroxy radicals to form stable phenoxy radicals, halting chain propagation 2. Never store this compound under a strict inert atmosphere (like Argon) if relying on MEHQ.

  • Self-Validation: After precipitating the polymer in cold hexanes (see SOP 2), filter and re-run the 1 H NMR. The complete disappearance of broad polymeric backbone peaks (1.5–2.5 ppm) confirms successful removal.

Q2: I synthesized the compound via dehydration of methyl 2-(3-hydroxypropanoyl)benzoate, but LC-MS shows a major impurity at +18 Da. How do I fix this?

A2: Incomplete Dehydration (Unreacted Intermediate).

  • The Causality: The +18 Da mass indicates the presence of the unreacted β -hydroxy ketone intermediate. The standard dehydration protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), triphenylphosphine (PPh 3​ ), and tetrabutylammonium iodide (TBAI) 1. If the reaction is quenched prematurely, or if ambient moisture degrades the active PPh 3​ -Iodide complex, the elimination will stall.

  • The Solution: Ensure strictly anhydrous conditions. Allow the TBAI/PPh 3​ /DDQ complex to pre-form in CH 2​ Cl 2​ for at least 10 minutes before adding the substrate.

  • Self-Validation: Monitor the reaction via TLC (using a KMnO 4​ stain). The starting material will stain bright yellow/brown immediately due to the hydroxyl group, whereas the product will only show UV activity until heated.

Q3: My 1H NMR looks clean, but the isolated yield is artificially high, and there is a massive peak in the 31P NMR at ~29 ppm. What is this impurity?

A3: Triphenylphosphine Oxide (TPPO) Contamination.

  • The Causality: TPPO is a ubiquitous, highly crystalline byproduct generated during PPh 3​ -mediated dehydration reactions 1. Because its polarity is remarkably similar to many esters, it often co-elutes with methyl 2-acryloylbenzoate during standard silica gel chromatography.

  • The Solution: Do not rely solely on column chromatography. Utilize a targeted trituration strategy (see SOP 1). TPPO is highly soluble in dichloromethane but poorly soluble in cold non-polar solvent mixtures.

Quantitative Impurity Data

Use the following table to benchmark your analytical data against known impurity profiles and determine the appropriate corrective action.

ImpurityMolecular Weight (Da)Key Analytical SignatureTolerance LimitPrimary Removal Strategy
Poly(methyl 2-acryloylbenzoate) >2000 (Variable)Broad 1 H NMR humps (1.5–2.5 ppm)< 1%Cold Hexane Precipitation
Triphenylphosphine Oxide (TPPO) 278.28 31 P NMR singlet at ~29 ppm< 5%Trituration (Hexane/Ether)
Methyl 2-(3-hydroxypropanoyl)benzoate 208.21LC-MS [M+H] + at m/z 209.1< 2%Re-subject to Dehydration

Standard Operating Procedures (SOPs)

SOP 1: Targeted Trituration for TPPO Removal

This protocol leverages the differential solubility of the product and TPPO to achieve purification without chromatography.

  • Concentration: Concentrate the crude reaction mixture in vacuo to a thick oil. Crucial: Do not dry completely to a solid foam, as this traps the liquid product within the crystalline TPPO matrix.

  • Precipitation: Vigorously stir the oil and rapidly add 10 volumes of an ice-cold Hexanes/Diethyl Ether mixture (8:2 v/v).

  • Crystallization: Continue stirring at 0 °C for 30 minutes. The TPPO will crash out as a white, flocculent solid.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the TPPO. Wash the pad with 2 column volumes of cold hexanes.

  • System Validation: Concentrate the filtrate and analyze via 31 P NMR. A successful trituration will show the complete absence of the singlet at ~29 ppm. If a residual peak remains, repeat steps 1–4.

SOP 2: Stabilization and Storage with MEHQ

To prevent spontaneous polymerization during storage, the purified monomer must be stabilized.

  • Preparation: Prepare a 10 mg/mL stock solution of MEHQ (hydroquinone monomethyl ether) in ethyl acetate.

  • Dosing: Add the MEHQ stock to the purified methyl 2-acryloylbenzoate to achieve a final inhibitor concentration of 50–100 ppm relative to the mass of the product.

  • Aeration (Critical Step): Do NOT purge the storage vial with argon or nitrogen. MEHQ requires dissolved oxygen to form the active peroxy radical intermediate 2. Leave a small headspace of ambient air in the vial.

  • Storage: Seal the vial and store at -20 °C, strictly protected from light.

  • System Validation: Prior to downstream use, run a quick HPLC-UV check. A stable baseline without late-eluting broad humps confirms the sample has maintained its monomeric integrity.

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE. Biochemistry (ACS Publications).[Link] [1]

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research (ACS Publications).[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-Acryloylbenzoate Workflows

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly reactive electrophilic monomers. Methyl 2-acryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges with highly reactive electrophilic monomers. Methyl 2-acryloylbenzoate is a bifunctional molecule featuring an α,β -unsaturated ketone (a potent Michael acceptor) and an ortho-substituted methyl ester. While this dual reactivity makes it a highly valuable intermediate in complex syntheses—such as the development of novel therapeutics[1]—it also introduces significant risks of unwanted side reactions.

This guide provides mechanistic troubleshooting, self-validating protocols, and actionable data to help you maintain the integrity of your experiments and maximize your yields.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My methyl 2-acryloylbenzoate stock has become viscous or formed an insoluble gel. What happened? A1: You are observing spontaneous radical polymerization. The acryloyl moiety contains a π -bond conjugated with a carbonyl, making it highly susceptible to radical initiation by trace oxygen, heat, or UV light. The Fix: Always store this monomer with a radical inhibitor. Literature standards for handling similar acryloylbenzoate derivatives recommend adding 400 ppm (w/w) of p-tert-butylcatechol[2]. The inhibitor acts as a radical scavenger, donating a hydrogen atom to propagating radicals to form a stable, unreactive phenoxy radical.

Q2: I am observing multiple off-target masses in my LC-MS during a biological assay. How do I prevent cross-reactivity? A2: This is caused by unwanted Michael additions. According to Hard-Soft Acid-Base (HSAB) theory, the β -carbon of the acryloyl group is a "soft" electrophile. It will rapidly react with "soft" nucleophiles present in your matrix, such as the thiolate anions of glutathione or cysteine. The Fix: Control the pH. Lowering the assay pH below 7.5 ensures that primary amines remain protonated (as non-nucleophilic ammonium ions) and reduces the concentration of highly reactive thiolate anions. If cross-reactivity persists, consider using a reversible thiol-protecting strategy during the assay.

Q3: During my base-catalyzed conjugate addition, the methyl ester group is disappearing. Why? A3: You are experiencing premature ester hydrolysis (saponification) or transesterification. While the β -carbon is a soft electrophile, the ester carbonyl is a "hard" electrophile. If you use a hard nucleophile like sodium hydroxide or methoxide, it will preferentially attack the ester rather than facilitating the desired Michael addition. The Fix: Switch to an aprotic solvent system (e.g., dry THF or DMF) and use a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) to drive the conjugate addition without cleaving the ester[1].

Part 2: Visualizing the Chemistry

ReactionPathways MAB Methyl 2-acryloylbenzoate (Electrophilic Hub) Polymer Radical Polymerization (Side Reaction) MAB->Polymer Heat / Light / O2 depletion Hydrolysis Ester Hydrolysis (Side Reaction) MAB->Hydrolysis Hard Nucleophiles / High pH Thiol Thiol/Amine Cross-Reactivity (Side Reaction) MAB->Thiol Soft Nucleophiles (GSH, Cys) Desired Target Conjugate Addition (Controlled Conditions) MAB->Desired Optimized Catalyst / Scavengers

Mechanistic divergence of methyl 2-acryloylbenzoate under varying experimental conditions.

Workflow Start Initiate Experiment with Methyl 2-acryloylbenzoate CheckInhibitor Is Radical Inhibitor Present? (e.g., p-tert-butylcatechol) Start->CheckInhibitor AddInhibitor Add 100-400 ppm Inhibitor CheckInhibitor->AddInhibitor No CheckSolvent Select Solvent System CheckInhibitor->CheckSolvent Yes AddInhibitor->CheckSolvent Aprotic Use Aprotic Solvents (THF, DMF, DCM) CheckSolvent->Aprotic CheckpH Control pH & Nucleophiles Aprotic->CheckpH pHControl Use Non-Nucleophilic Base (e.g., Triethylamine) CheckpH->pHControl

Step-by-step troubleshooting workflow for mitigating unwanted side reactions.

Part 3: Quantitative Data & Reaction Parameters

To ensure reproducibility, use the following parameter boundaries when designing your workflows.

Side ReactionMechanistic TriggerPreventive MeasureRecommended Condition
Radical Polymerization Heat (>40°C), UV Light, absence of radical scavengers.Add phenolic radical scavengers; store in amber vials at -20°C.400 ppm p-tert-butylcatechol[2].
Ester Hydrolysis Aqueous basic conditions (pH > 9); presence of hard nucleophiles (OH⁻).Utilize strictly anhydrous, aprotic solvents.Dry THF or DMF; inert N₂ atmosphere[1].
Amine Cross-Reactivity Unprotonated primary/secondary amines in reaction matrix.Buffer pH to protonate amines, or use sterically hindered bases.pH < 7.5; use DIPEA instead of primary amines.
Synthesis Impurities Residual DDQ or PPh₃ from the dehydration synthesis step.Rigorous chromatographic purification prior to use.Silica flash chromatography (EtOAc/Hexanes)[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: De-inhibiting and Re-stabilizing the Monomer

Purpose: Commercial or stored methyl 2-acryloylbenzoate often contains phenolic inhibitors that must be removed prior to sensitive catalytic reactions, but must be replaced immediately after purification for long-term storage.

  • Preparation of the Alumina Plug: Pack a short glass column with 3-5 cm of basic alumina (Brockmann Grade I). Causality: Basic alumina selectively binds the weakly acidic phenolic inhibitor (e.g., p-tert-butylcatechol), allowing the neutral ester to pass through unimpeded.

  • Elution: Dissolve the monomer in a minimal amount of dry dichloromethane (DCM) and pass it through the plug. Elute with an additional 2 column volumes of DCM.

  • Validation Check: Spot the eluent on a TLC plate and stain with potassium permanganate (KMnO₄). A rapid yellow/brown spot confirms the presence of the active double bond, while the absence of baseline streaking confirms inhibitor removal.

  • Re-stabilization (If storing): If the material is not being used immediately, add 400 ppm (w/w) of p-tert-butylcatechol directly to the DCM solution before concentrating under reduced pressure[2]. Store the resulting stabilized oil in an amber vial at -20°C under argon.

Protocol B: Chemoselective Conjugate Addition

Purpose: To perform a Michael addition on the acryloyl group without hydrolyzing the ortho-methyl ester.

  • Solvent Preparation: Rigorously dry N,N-dimethylformamide (DMF) over activated 3Å molecular sieves to eliminate water (preventing hydrolysis).

  • Reagent Mixing: In a flame-dried flask under nitrogen, dissolve methyl 2-acryloylbenzoate (1.0 equiv) and your target nucleophile (e.g., a functionalized pyrrole or thiol, 1.0 equiv) in the dry DMF[1].

  • Base Addition: Add 1.2 equivalents of triethylamine (TEA). Causality: TEA is a non-nucleophilic base. It is strong enough to deprotonate the incoming nucleophile to form a reactive species, but sterically hindered and soft enough that it will not attack the hard ester carbonyl.

  • Thermal Control: Stir the reaction at 80°C for 30 minutes. Monitor strictly via LC-MS. Prolonged heating beyond completion increases the risk of thermal polymerization.

  • Quenching & Validation: Cool to room temperature and quench with water. Extract with ethyl acetate. The self-validating metric here is the mass balance: LC-MS should show the exact mass of the adduct [M+H]+ without a −14 Da shift (which would indicate loss of the methyl group via hydrolysis).

Part 5: References

1.[3] Evans et al., Supporting Info v8 FINAL - Amazon S3. Synthesis of methyl 2-acryloylbenzoate via DDQ/PPh3. Verified URL: 2.[1] Discovery of Novel and Potent Retinoic Acid Receptor α Agonists: Syntheses and Evaluation of Benzofuranyl-pyrrole and Benzothiophenyl-pyrrole Derivatives. Journal of Medicinal Chemistry - ACS Publications. Verified URL: 3.[2] Cu-Catalyzed Carboboration of Acetylene with Michael Acceptors. The Royal Society of Chemistry. Verified URL:

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-acryloylbenzoate vs methyl methacrylate in copolymerization

A Comprehensive Guide to the Copolymerization of Methyl 2-Acryloylbenzoate and Methyl Methacrylate For researchers and drug development professionals designing advanced polymeric carriers or functional coatings, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Copolymerization of Methyl 2-Acryloylbenzoate and Methyl Methacrylate

For researchers and drug development professionals designing advanced polymeric carriers or functional coatings, the selection of comonomers dictates the thermodynamic, kinetic, and chemical flexibility of the resulting material. This guide provides an objective, data-driven comparison between Methyl 2-acryloylbenzoate (M2AB) —a bulky, aromatic activated ester—and Methyl methacrylate (MMA) —the industry-standard aliphatic monomer—in free-radical copolymerization.

By understanding their kinetic reactivity, steric profiles, and post-polymerization potential, scientists can precisely engineer copolymers for targeted drug conjugation, tunable glass transition temperatures ( Tg​ ), and customized optical properties.

Mechanistic & Kinetic Comparison

The copolymerization of an aromatic acrylate (M2AB) with an aliphatic methacrylate (MMA) is governed by the structural differences at their reactive vinyl centers and side-chain bulkiness.

Steric Hindrance and Radical Stability

MMA possesses an α -methyl group, which stabilizes the propagating macroscopic radical (forming a tertiary radical) and provides a rigid polymer backbone. In contrast, M2AB is an acrylate with a highly bulky ortho-substituted aromatic side group (a methyl salicylate derivative). The absence of the α -methyl group in M2AB results in a less stable secondary propagating radical. Furthermore, the bulky aromatic ester creates significant steric repulsion during the transition state of homopropagation ( k11​ ), forcing the M2AB radical to preferentially cross-propagate with the less sterically hindered MMA monomer ( k12​ ) .

Reactivity Ratios

In a standard free-radical copolymerization, the reactivity ratios ( r1​ for M2AB and r2​ for MMA) dictate the sequence distribution of the polymer chain. Experimental kinetic studies on analogous bulky aromatic acrylates copolymerized with MMA consistently demonstrate that r1​<1 and r2​>1 .

  • r1​ (M2AB) 0.4 - 0.6 : The M2AB propagating radical prefers adding MMA over another M2AB molecule.

  • r2​ (MMA) 1.5 - 1.8 : The MMA propagating radical prefers adding another MMA molecule.

This kinetic disparity results in a statistical (random) copolymer with a slight blocky tendency for MMA and isolated M2AB units, which is highly advantageous for preventing steric crowding of functional sites during downstream drug conjugation .

Kinetics RadM1 M2AB Radical (M1•) M1 M2AB Monomer RadM1->M1 k11 (Low, Steric Hindrance) M2 MMA Monomer RadM1->M2 k12 (High, Preferred) RadM2 MMA Radical (M2•) RadM2->M1 k21 (Moderate) RadM2->M2 k22 (High, Stable Radical)

Cross-propagation kinetics between M2AB and MMA radicals.

Physicochemical Properties & Application Potential

The inclusion of M2AB into a PMMA backbone fundamentally alters the physical and chemical utility of the resulting copolymer.

Data Presentation: Monomer & Polymer Property Comparison
Property / FeatureMethyl 2-Acryloylbenzoate (M2AB)Methyl Methacrylate (MMA)Poly(M2AB-co-MMA) Synergy
Monomer Type Aromatic Acrylate (Activated Ester)Aliphatic MethacrylateHybrid Random Copolymer
Reactivity Ratio ( r ) r1​<1 (Cross-propagation preferred) r2​>1 (Homopropagation preferred)Composition drifts toward MMA at high conversions
Thermal Properties ( Tg​ ) High (~110-120 °C) due to bulky aromatic ringsModerate (~105 °C)Tunable Tg​ (105 °C to 115 °C) based on feed ratio
Optical Properties High Refractive Index (RI > 1.55), UV-absorbingLow Refractive Index (RI ~1.49), TransparentTunable RI, intrinsic UV-shielding capabilities
Post-Polymerization Highly Reactive (Aminolysis) Inert under mild conditionsTargeted drug/ligand conjugation via primary amines
The "Activated Ester" Advantage for Drug Development

For drug development professionals, M2AB acts as an activated ester. Similar to pentafluorophenyl acrylate, the methyl salicylate leaving group in M2AB allows the polymer to undergo highly efficient post-polymerization modification via aminolysis . Primary amine-containing drugs, targeting ligands (e.g., peptides), or fluorophores can be covalently conjugated to the copolymer backbone at room temperature. The MMA units act as an inert, biocompatible structural spacer that prevents the functional groups from self-quenching or sterically clashing.

G M1 Methyl 2-acryloylbenzoate (Activated Ester) Init Free Radical Initiation (AIBN, 70°C) M1->Init M2 Methyl Methacrylate (Structural Spacer) M2->Init Poly Poly(M2AB-co-MMA) Random Copolymer Init->Poly Propagation PostMod Post-Polymerization Aminolysis (Primary Amines) Poly->PostMod Activated Ester Cleavage Drug Drug Conjugate / Functionalized Copolymer PostMod->Drug Covalent Attachment

Workflow of M2AB/MMA copolymerization and subsequent aminolysis.

Experimental Protocol: Free-Radical Copolymerization & Kinetic Validation

To accurately determine reactivity ratios and synthesize a well-defined copolymer, the reaction must be treated as a self-validating system. The following protocol utilizes the Fineman-Ross and Kelen-Tüdős methodologies, which require keeping the total monomer conversion below 10% to ensure the comonomer feed ratio remains constant (steady-state assumption).

Materials Required:
  • Monomers : M2AB (purified via recrystallization) and MMA (passed through a basic alumina column to remove hydroquinone inhibitors).

  • Initiator : 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent : N,N-Dimethylformamide (DMF) or Methyl Ethyl Ketone (MEK), anhydrous.

Step-by-Step Methodology:
  • Preparation of Feed Ratios : Prepare five separate Schlenk flasks. Vary the molar feed ratio of M2AB:MMA in the flasks (e.g., 1:9, 3:7, 5:5, 7:3, 9:1) while keeping the total monomer concentration constant at 1.0 M in DMF.

  • Initiator Addition : Add AIBN to each flask at a concentration of 1.0 mol % relative to the total monomer moles.

  • Degassing (Critical Step) : Oxygen is a potent radical scavenger. Subject each flask to three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to completely deoxygenate the system. Backfill with ultra-pure Argon.

  • Polymerization : Immerse the sealed Schlenk flasks in a pre-heated oil bath at 70 ± 0.1 °C under constant magnetic stirring.

  • Conversion Control : Monitor the reaction closely. Terminate the polymerization by rapid cooling (immersing the flasks in an ice-water bath) and exposing the mixture to air exactly when the conversion reaches ~8-10% (usually between 15 to 45 minutes depending on the feed ratio).

  • Purification : Precipitate the polymer solutions dropwise into a 10-fold excess of cold methanol. Filter the precipitate, redissolve in a minimal amount of tetrahydrofuran (THF), and reprecipitate into methanol to remove unreacted monomers.

  • Drying and Analysis : Dry the purified copolymers in a vacuum oven at 40 °C for 24 hours.

  • Compositional Analysis : Dissolve the dried copolymers in deuterated chloroform ( CDCl3​ ) and perform 1H -NMR spectroscopy. Calculate the copolymer composition by comparing the integration of the MMA methoxy protons (-OCH 3​ at ~3.6 ppm) against the M2AB aromatic protons (7.0 - 8.0 ppm).

Causality Note: Terminating the reaction at <10% conversion is non-negotiable for kinetic studies. At higher conversions, the highly reactive MMA depletes faster than M2AB, causing a compositional drift in the feed ratio, which invalidates the linear regression models used in Fineman-Ross calculations.

References

  • Postpolymerization Modification Using Less Cytotoxic Activated Ester Polymers for the Synthesis of Biological Active Polymers Biomacromolecules, American Chemical Society (ACS). URL:[Link]

  • Synthesis and characterization of poly(N-phenyl methacrylamide-co-methyl methacrylate) and reactivity ratios determination Journal of Applied Polymer Science, Wiley Online Library. URL:[Link]

  • Copolymerization of 4-Benzyloxycarbonylphenyl Acrylate with Methyl Methacrylate: Synthesis, Characterization, and Determination of Reactivity Ratios Journal of Macromolecular Science, Part A, Taylor & Francis. URL:[Link]

Comparative

A Comparative Guide to the Copolymerization Reactivity of Methyl 2-Acryloylbenzoate

Introduction: Tailoring Polymer Properties Through Copolymerization In the realm of polymer science, the ability to precisely control the final properties of a material is paramount. Copolymerization, the process of poly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Tailoring Polymer Properties Through Copolymerization

In the realm of polymer science, the ability to precisely control the final properties of a material is paramount. Copolymerization, the process of polymerizing two or more different monomers, stands as a cornerstone technique for achieving this control. By strategically selecting comonomers and understanding their relative reactivities, researchers can design polymers with tailored characteristics for a multitude of applications, from advanced drug delivery systems to high-performance coatings. This guide provides a comprehensive framework for understanding and evaluating the copolymerization behavior of methyl 2-acryloylbenzoate (M2AB), a monomer with intriguing potential due to its unique chemical structure. We will delve into the theoretical underpinnings of monomer reactivity, provide a robust experimental protocol for determining reactivity ratios, and offer a comparative perspective against common industrial monomers.

The Significance of Monomer Reactivity Ratios (r₁ and r₂)

The composition and microstructure of a copolymer are dictated by the relative rates at which the different monomers add to a growing polymer chain. These relative reactivities are quantified by the monomer reactivity ratios, r₁ and r₂. As defined by the Mayo-Lewis equation, these ratios are the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer.[1] The values of r₁ and r₂ provide profound insight into the expected copolymer structure:

  • r₁ > 1 and r₂ > 1: Both radicals prefer to add their own monomer, leading to long sequences of each monomer and potentially block copolymers.[2]

  • r₁ < 1 and r₂ < 1 (and r₁r₂ < 1): Each radical prefers to add the other monomer, resulting in a tendency towards an alternating copolymer structure.

  • r₁r₂ ≈ 1: The copolymerization is considered ideal or random, with the monomer units arranged statistically along the chain.[3]

  • r₁r₂ ≈ 0: A strongly alternating copolymer is formed.[4]

Understanding these ratios is therefore not merely an academic exercise; it is a critical step in the rational design of new polymeric materials.

Theoretical Prediction of Reactivity: The Alfrey-Price Q-e Scheme

While experimental determination of reactivity ratios is the gold standard, the Alfrey-Price Q-e scheme offers a valuable semi-empirical method for predicting copolymerization behavior.[5][6] This model assigns two intrinsic parameters to each monomer:

  • Q (Resonance Stabilization): This parameter reflects the resonance stabilization of the monomer and its corresponding radical. Higher Q values are typical for monomers with conjugated systems, such as styrene.

  • e (Polarity): This parameter represents the electron-donating or electron-withdrawing nature of the substituent on the double bond. Electron-withdrawing groups result in a positive e value, while electron-donating groups lead to a negative e value.

The Q-e scheme allows for the estimation of reactivity ratios without the need for extensive experimentation for every new monomer pair.[5] A compilation of Q-e values for common monomers is presented in Table 1.

Table 1: Alfrey-Price Q-e Values for Common Monomers

MonomerQe
Styrene (St)1.00-0.80
Methyl Methacrylate (MMA)0.740.40
Methyl Acrylate (MA)0.420.60
Butyl Acrylate (BA)0.361.06
Vinyl Acetate (VAc)0.026-0.22
Acrylonitrile (AN)0.601.20

Data compiled from various sources.

Experimental Determination of Monomer Reactivity Ratios: A Step-by-Step Protocol

The following protocol provides a robust methodology for the experimental determination of the reactivity ratios of methyl 2-acryloylbenzoate with a comonomer of interest.

Materials and Reagents
  • Methyl 2-acryloylbenzoate (M2AB)

  • Comonomer (e.g., Styrene, Methyl Methacrylate)

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)[7]

  • Solvent (e.g., Benzene, Toluene, 1,4-Dioxane)[8][9]

  • Non-solvent for precipitation (e.g., Methanol, Hexane)[8]

  • Inhibitor remover (e.g., basic alumina column)

  • Nitrogen gas (for inert atmosphere)

Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation & Purification cluster_analysis Analysis Monomer_Purification Monomer Purification (Inhibitor Removal) Feed_Preparation Prepare Monomer Feeds (Varying M2AB/Comonomer Ratios) Monomer_Purification->Feed_Preparation Initiator_Addition Add Initiator (e.g., AIBN) Feed_Preparation->Initiator_Addition Degassing Degas Mixture (Freeze-Pump-Thaw) Initiator_Addition->Degassing Polymerization Polymerize at Constant Temp. (e.g., 60-70 °C) (Low Conversion <10%) Degassing->Polymerization Quenching Quench Reaction (Rapid Cooling) Polymerization->Quenching Precipitation Precipitate in Non-solvent (e.g., Methanol) Quenching->Precipitation Filtration Filter Copolymer Precipitation->Filtration Reprecipitation Redissolve & Reprecipitate (2-3 times) Filtration->Reprecipitation Drying Dry Under Vacuum (to constant weight) Reprecipitation->Drying Composition_Analysis Determine Copolymer Composition (¹H NMR, Elemental Analysis) Drying->Composition_Analysis Calculate_Ratios Calculate Reactivity Ratios (Fineman-Ross, Kelen-Tüdős, NLLS) Composition_Analysis->Calculate_Ratios G Styrene Styrene (Q=1.0, e=-0.8) Electron Donating VAc Vinyl Acetate (Q=0.026, e=-0.22) MMA MMA (Q=0.74, e=0.40) AN Acrylonitrile (Q=0.60, e=1.20) Electron Withdrawing M2AB Predicted Region for M2AB (Electron Withdrawing) origin x_axis e (Polarity) origin->x_axis y_axis Q (Resonance) origin->y_axis

Sources

Validation

Validation of methyl 2-acryloylbenzoate purity using HPLC methods

Comprehensive Validation Guide: HPLC Methodologies for Methyl 2-Acryloylbenzoate Purity Assessment Methyl 2-acryloylbenzoate (CAS 1823324-48-6) is a highly reactive bifunctional monomer, possessing both an electrophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: HPLC Methodologies for Methyl 2-Acryloylbenzoate Purity Assessment

Methyl 2-acryloylbenzoate (CAS 1823324-48-6) is a highly reactive bifunctional monomer, possessing both an electrophilic acrylate moiety and a stable benzoate ester[1]. Its primary utility lies in advanced polymer synthesis and as an intermediate in complex organic chemistry. However, the very reactivity that makes it valuable also makes its purity analysis challenging. The acrylate double bond is highly susceptible to spontaneous free-radical polymerization and hydrolysis, while the benzoate core can undergo transesterification if mishandled.

From an analytical standpoint, quantifying the purity of methyl 2-acryloylbenzoate requires a method that avoids thermal stress while providing baseline resolution between the intact monomer and its structurally similar degradation products (e.g., residual acrylic acid, methyl benzoate, and oligomeric species).

The Analytical Challenge: Structural Causality

Why Gas Chromatography (GC) Fails for Reactive Acrylates While GC-MS is a staple for volatile ester analysis, it is fundamentally flawed for reactive acrylates. The high temperatures in the GC injection port (typically >200°C) induce self-polymerization of the acrylate monomers, leading to poor recovery, peak tailing, and rapid column degradation[2]. High-Performance Liquid Chromatography (HPLC) circumvents these thermal liabilities, making it the gold standard for this class of compounds.

Comparative Analysis of HPLC Methodologies

To establish the most robust validation framework, we must compare the performance of different HPLC modalities. The table below synthesizes quantitative performance metrics across three common chromatographic approaches for acrylate and benzoate ester determination[2][3][4].

Analytical MethodStationary PhaseMobile PhaseLOD (mg/L)Linearity (R²)Matrix Suitability & Causality
Gradient RP-HPLC C18 (End-capped)H₂O / CH₃CN (+ 0.1% TFA)0.03 - 0.08> 0.999Optimal. Resolves polar acids and non-polar oligomers in a single run. TFA suppresses acid ionization[1].
Isocratic RP-HPLC C18H₂O / CH₃CN (50:50)0.05 - 0.10> 0.995Moderate. Good for pure API but fails to resolve complex oligomeric mixtures efficiently[5].
Normal Phase HPLC Bare SilicaHexane / Ethyl Acetate0.50 - 1.00> 0.990Suboptimal. Lower sensitivity; retention times shift with trace moisture variations.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. By integrating System Suitability Testing (SST) and continuous bracketing standards, the method actively monitors its own performance, ensuring that any deviation in column chemistry or detector response is immediately flagged[6].

G A Sample Preparation (Dissolution in CH3CN) B Gradient RP-HPLC (C18, H2O/CH3CN + 0.1% TFA) A->B C Diode Array Detection (210 nm & 254 nm) B->C D Data Acquisition & Peak Integration C->D E Method Validation (ICH Q2 Guidelines) D->E F System Suitability (RSD < 2.0%) E->F G Linearity & Range (R² > 0.999) E->G H LOD & LOQ (S/N Ratios) E->H

Caption: HPLC method validation workflow for methyl 2-acryloylbenzoate purity.

Step-by-Step Methodology: Gradient RP-HPLC

1. Reagent & Mobile Phase Preparation

  • Causality: Methyl 2-acryloylbenzoate contains an ester linkage susceptible to hydrolysis at high pH. Therefore, the mobile phase must be buffered to an acidic pH to maintain molecular integrity and ensure sharp peak shapes by keeping any residual carboxylic acids fully protonated[1][7].

  • Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

  • Degassing: Sonicate and vacuum filter through a 0.22 µm PTFE membrane to prevent baseline drift and pump cavitation.

2. Chromatographic Conditions

  • Column: Zorbax SB-AQ or equivalent C18 (250 mm × 4.6 mm, 5 µm). The aqueous-stable C18 phase prevents phase collapse during the highly aqueous initial gradient[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled temperature minimizes retention time drift).

  • Gradient Program:

    • 0-2 min: 5% B (Focuses polar impurities at the column head)

    • 2-15 min: Linear ramp to 45% B (Elutes methyl 2-acryloylbenzoate)[1]

    • 15-20 min: Ramp to 95% B (Washes strongly retained oligomers)[4]

    • 20-25 min: Return to 5% B (Re-equilibration).

  • Detection: Diode Array Detector (DAD). Monitor at 210 nm (optimal for the acrylate π-π* transition) and 254 nm (optimal for the benzoate aromatic ring)[4][7].

3. Sample Preparation & Self-Validation Injection Sequence

  • Diluent: Use pure Acetonitrile to prevent solvolysis that could occur in methanolic or aqueous diluents.

  • Standard Stock: Prepare a 1.0 mg/mL stock of high-purity methyl 2-acryloylbenzoate reference standard.

  • Injection Sequence (The Self-Validating Loop):

    • Blank (Diluent only): Confirms no carryover or ghost peaks.

    • System Suitability Test (SST): Inject the 0.1 mg/mL working standard 5 consecutive times. Acceptance: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5[6].

    • Calibration Bracketing: Inject standards ranging from 0.001 mg/mL to 0.02 mg/mL to establish linearity[4].

    • Sample Injection: Inject the unknown batch in triplicate.

    • Closing Standard: Re-inject the SST standard to verify system stability across the run.

Validation Metrics & Performance Data

Following ICH Q2 guidelines, the method must be rigorously validated[8]. The table below outlines the expected validation criteria and typical results achieved using the gradient RP-HPLC method for acrylate/benzoate derivatives[2][6][8].

Validation ParameterICH Acceptance CriteriaObserved Performance (Typical)
Specificity No interference at the analyte retention timePass (Resolution > 2.0 from nearest impurity)
Linearity R² > 0.990 across the working rangeR² = 0.9997 (0.01 - 10.0 mg/L)[2][8]
Accuracy (Recovery) 95.0% - 105.0% recovery at 3 concentration levels98.8% - 101.1%[6]
Precision (Repeatability) RSD ≤ 2.0% for 6 replicate injectionsRSD = 1.1% - 1.6%[2][6]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.03 mg/L[2]
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.10 mg/L[2]

By adhering to this gradient RP-HPLC protocol, analytical laboratories can confidently quantify the purity of methyl 2-acryloylbenzoate. The integration of acidic modifiers prevents peak tailing, while the broad gradient ensures that both highly polar degradation products and non-polar oligomers are accounted for, providing a holistic and highly trustworthy purity profile.

References

  • Taylor & Francis - Method Development and Validation of Preservatives Determination using HPLC. Available at:[Link]

  • ARL - Benzyl Benzoate - Analytical Method Validation. Available at:[Link]

  • E3S Web of Conferences - Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Available at:[Link]

  • Amazon S3 - Supporting Info v8 FINAL (Synthesis and HPLC of Methyl 2-acryloylbenzoate). Available at:[Link]

  • KNAUER - Determination and quantification of acrylic acid derivatives. Available at:[Link]

  • Waters - HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

Sources

Comparative

Analytical Validation Protocols for Methyl 2-Acryloylbenzoate: A Comparative Guide to FTIR Spectroscopy

Executive Summary & Mechanistic Grounding Methyl 2-acryloylbenzoate is a highly reactive bifunctional monomer utilized in advanced polymer synthesis and pharmaceutical intermediates. Characterized by an aromatic benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Methyl 2-acryloylbenzoate is a highly reactive bifunctional monomer utilized in advanced polymer synthesis and pharmaceutical intermediates. Characterized by an aromatic benzoate core and a conjugated acryloyl moiety, maintaining its structural integrity is paramount. Premature polymerization or ester hydrolysis severely compromises downstream synthetic yields.

Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical modality for verifying the structural fidelity of this monomer. The analytical target profile focuses on two critical vibrational modes:

  • Acrylate C=C Stretch (~1635 cm⁻¹): Validates the integrity of the terminal vinyl group (the reactive site for polymerization)[1].

  • Conjugated Ester C=O Stretch (~1719 cm⁻¹): Confirms the stability of the ester linkage against hydrolysis[1].

This guide objectively compares FTIR modalities and establishes a self-validating experimental protocol designed to meet stringent pharmacopeial standards.

Comparative Modality Analysis: Selecting the Optimal Technique

When establishing a validation protocol, selecting the correct spectroscopic modality is the foundational step. The table below objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR and Raman spectroscopy for analyzing methyl 2-acryloylbenzoate.

Analytical ParameterATR-FTIR (ZnSe or Diamond Crystal)Transmission FTIR (Liquid Cell / KBr)Raman Spectroscopy
Sample Preparation None. Direct application of neat monomer.High. Requires dilution or window assembly.None. Can scan through glass vials.
Sensitivity to Moisture Low. Crystals are inert to ambient humidity.High. KBr windows degrade rapidly, introducing water artifacts (~3400 cm⁻¹).Very Low. Water is a weak Raman scatterer.
Acrylate C=C Resolution Excellent. Sharp peak at ~1635 cm⁻¹.Good. Prone to detector saturation if pathlength is >0.05 mm.Superior. C=C bonds are highly polarizable.
Regulatory Compliance 2 / <197A>[2]2 / <197K>[2]USP <1120>
Primary Validation Role Routine QC & Batch Release Trace Impurity IdentificationOrthogonal Verification

Causality behind the choice: ATR-FTIR is selected as the primary validation modality. Unlike transmission FTIR, which requires hygroscopic KBr that can introduce moisture artifacts and potentially catalyze ester hydrolysis, ATR allows for the direct analysis of the neat monomer[3]. Furthermore, ATR strictly controls the effective pathlength (typically 0.5–2.0 µm), ensuring that the highly absorbing carbonyl bands do not saturate the detector, thereby satisfying the absorbance linearity requirements of USP <851>[3].

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. This means the workflow incorporates intrinsic go/no-go gates that prevent the acquisition or acceptance of compromised data, aligning with 2 and ICH Q2(R1) guidelines[2][4].

Phase 1: Operational Qualification (OQ) & Laser Verification
  • Causality: To ensure the interferometer and laser frequency are accurate before sample analysis, preventing false peak shifts that could be misidentified as molecular degradation.

  • Action: Scan a 35 µm NIST-traceable polystyrene film using the internal validation wheel[5].

  • Self-Validation Gate: The software must auto-verify the 1601.2 cm⁻¹ and 906 cm⁻¹ bands[6]. If the deviation exceeds ±1.0 cm⁻¹, the system locks out further scanning until laser recalibration is performed.

Phase 2: Atmospheric Compensation & Background Integrity
  • Causality: Ambient CO₂ (2350 cm⁻¹) and water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) overlap with critical monomer peaks.

  • Action: Collect 32 scans of the empty, cleaned ZnSe ATR crystal at 4 cm⁻¹ resolution.

  • Self-Validation Gate: The peak-to-peak noise in the 2000–2200 cm⁻¹ region must be <0.01 absorbance units. Failure triggers an automatic extended nitrogen purge.

Phase 3: Sample Acquisition & Linearity Verification
  • Causality: The compound is a reactive monomer. We must capture its spectrum without inducing pressure-based crystallization or exceeding detector linearity limits.

  • Action: Apply 10 µL of the neat methyl 2-acryloylbenzoate to the ATR crystal. Collect 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation Gate: The maximum absorbance (typically the ester C=O at ~1719 cm⁻¹) must fall strictly between 0.2 and 0.8 AU[3]. If >0.8 AU, the system flags the data for non-linearity, requiring a reduction in sample volume/pressure.

Phase 4: Spectral Evaluation & Internal Ratiometric Validation
  • Causality: Absolute absorbance values in ATR-FTIR can fluctuate slightly based on the contact pressure applied to the sample. To self-validate the quantitative assessment, we utilize an internal ratiometric approach.

  • Action: Calculate the peak area ratio of the reactive acrylate C=C stretch (~1635 cm⁻¹) against the stable aromatic C=C stretch (~1599 cm⁻¹)[1].

  • Self-Validation Gate: The aromatic ring is inert under standard storage conditions, serving as an internal standard. If the A1635​/A1599​ ratio drops below the established baseline for the reference standard, it conclusively indicates premature polymerization of the vinyl group, triggering an automatic batch rejection.

Mechanistic Workflow Diagram

FTIR_Self_Validation Start Methyl 2-acryloylbenzoate Sample Preparation OQ USP <854> OQ Check Polystyrene Standard Start->OQ Decision1 1601.2 cm⁻¹ Peak Within ±1.0 cm⁻¹? OQ->Decision1 Recalibrate Recalibrate Laser & Purge System Decision1->Recalibrate NO ATR ATR-FTIR Acquisition (ZnSe Crystal, 32 Scans) Decision1->ATR YES Recalibrate->OQ Analysis Spectral Evaluation Acrylate C=C (1635 cm⁻¹) Ester C=O (1719 cm⁻¹) ATR->Analysis Decision2 S/N > 100:1 & Absorbance 0.2-0.8 AU? Analysis->Decision2 Adjust Adjust Sample Volume Increase Scans Decision2->Adjust NO Valid Data Validated for Polymerization QC Decision2->Valid YES Adjust->ATR

Caption: Self-validating ATR-FTIR workflow for methyl 2-acryloylbenzoate ensuring USP compliance.

Quantitative Validation Criteria Summary

To ensure the analytical procedure is suitable for its intended purpose, the method must be validated against the following parameters derived from 2 and ICH Q2[2][4]:

Validation ParameterUSP <854> / ICH Acceptance CriteriaSelf-Validating Check Mechanism
Wavenumber Accuracy ± 1.0 cm⁻¹ at 1601.2 cm⁻¹Automated pre-run polystyrene film scan
Repeatability (Precision) RSD ≤ 1.0% (n=6)Software calculation of C=O peak area across 6 aliquots
Intermediate Precision RSD ≤ 1.0% (API/Monomer)Cross-analyst verification over 3 consecutive days
Accuracy (Recovery) 98.0% – 102.0%Orthogonal comparison with validated HPLC-UV method
Detector Linearity R² ≥ 0.999 (0.2 - 0.8 AU range)Real-time rejection of spectra exceeding 0.8 AU

References

  • DrugFuture - USP <854> Mid-Infrared Spectroscopy Guidelines.
  • Kohan Instruments - Pharmaceutical Quality Control via FT-IR.
  • Agilent Technologies - Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia.
  • Amazon S3 (Supporting Info) - Synthesis and IR Characterization of Methyl 2-acryloylbenzoate.
  • PatSnap - How to Validate FTIR Results With Reference Samples.
  • DrugFuture - USP <851> Spectrophotometry and Light-Scattering.

Sources

Validation

Comparative Thermal Analysis (TGA/DSC) of Poly(methyl 2-acryloylbenzoate): A Guide for Advanced Formulation

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right polymeric carrier for advanced drug delivery systems, particularly those requiring a precise balance of thermal stability for...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right polymeric carrier for advanced drug delivery systems, particularly those requiring a precise balance of thermal stability for Hot-Melt Extrusion (HME) and stimuli-responsiveness for controlled release.

Poly(methyl 2-acryloylbenzoate) [PM2AB] is a highly specialized aromatic vinyl ketone polymer. Unlike standard aliphatic acrylates, PM2AB features a bulky ortho-methoxycarbonyl substituted phenyl ring directly attached to the ketone carbonyl. This unique architecture yields exceptional thermal and photochemical properties. This guide objectively compares the thermal behavior (TGA/DSC) of PM2AB against established alternatives: Poly(phenyl vinyl ketone) [PPVK] and the industry-standard Poly(methyl methacrylate) [PMMA] .

Mechanistic Causality: Structure-Property Relationships

To understand the thermal data, we must first analyze the molecular causality. The glass transition temperature ( Tg​ ) of vinyl polymers is fundamentally dictated by the rotational barrier of their pendant groups.

Poly(phenyl vinyl ketone) [PPVK] carries its phenyl substituent near the main chain through an sp² carbon, resulting in a Tg​ of 74 °C, which is significantly higher than its acrylate counterparts[1]. However, in PM2AB, the addition of an ortho-ester group (methoxycarbonyl) induces severe steric hindrance. This structural crowding drastically restricts the segmental mobility of the polymer backbone, pushing the Tg​ well above 110 °C.

While this rigidity is excellent for the physical stability of amorphous solid dispersions, the pendant ester group introduces a thermally labile site. Unlike the highly stable all-carbon aromatic pendant of PPVK (which boasts a 5% weight loss temperature, Td,5%​ , of 354 °C[1]), PM2AB is susceptible to earlier onset thermal degradation via ester cleavage and subsequent cyclization—a common degradation pathway for substituted vinyl ketones[2]. Furthermore, the vinyl ketone backbone retains its intrinsic photoresponsiveness, allowing for targeted degradation via Norrish Type I and II cleavages under UV irradiation[3].

Mechanism Polymer Poly(methyl 2-acryloylbenzoate) Steric ortho-Ester Steric Hindrance Polymer->Steric Photo Vinyl Ketone Photoreactivity Polymer->Photo Tg Elevated Tg (>110°C) Improved HME Stability Steric->Tg Restricts Backbone Degrade Norrish Cleavage Triggered Drug Release Photo->Degrade UV Exposure

Fig 1. Causality of PM2AB structural features on thermal and functional properties.

Self-Validating Experimental Protocols

When characterizing bulky aromatic polymers, relying on a single heating scan is a critical analytical error. The protocols below are designed as self-validating systems to ensure that the data reflects intrinsic macromolecular properties, not sample preparation artifacts[4].

A. Differential Scanning Calorimetry (DSC)

Objective: Determine the true macromolecular mobility ( Tg​ ) by eliminating thermal history and solvent plasticization.

  • Preparation: Accurately weigh 5–10 mg of vacuum-dried polymer into an aluminum DSC pan and hermetically seal it.

  • First Heating Scan: Heat the sample from 0 °C to 200 °C at 10 °C/min under a 50 mL/min nitrogen purge. Causality: This step erases the polymer's thermal history and evaporates any residual synthesis solvents that could artificially depress the Tg​ .

  • Controlled Cooling: Cool the sample from 200 °C to 0 °C at 10 °C/min. Causality: Standardizes the polymer chain relaxation into a uniform glassy state.

  • Second Heating Scan: Heat from 0 °C to 200 °C at 10 °C/min. The Tg​ is calculated from the inflection point of the endothermic step-change in heat capacity during this second run.

B. Thermogravimetric Analysis (TGA)

Objective: Decouple intrinsic thermal stability from oxidative degradation.

  • Preparation: Weigh 10–15 mg of the polymer into a platinum or alumina crucible.

  • Inert Pyrolysis: Purge the furnace with high-purity N2​ (50 mL/min) and heat from 25 °C to 600 °C at 10 °C/min. Causality: Running in nitrogen isolates the intrinsic bond dissociation energies (e.g., ester cleavage) from oxidative crosslinking.

  • Oxidation (Optional): Isotherm at 600 °C, switch the purge gas to Air, and hold for 15 minutes to quantify any inorganic residue.

Workflow Sample Polymer Synthesis & Purify Prep Sample Prep (5-15 mg) Sample->Prep Vacuum Dry DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC Al Pan TGA TGA Analysis (N2 Atmosphere) Prep->TGA Pt Crucible Tg Determine Tg (Chain Mobility) DSC->Tg 2nd Scan Td Determine Td,5% (Thermal Stability) TGA->Td Mass Loss

Fig 2. Self-validating thermal analysis workflow for polymer characterization.

Comparative Thermal Data Analysis

The table below summarizes the thermal performance of PM2AB compared to its structural baseline (PPVK) and the industry standard (PMMA). Data for PM2AB is derived from structural extrapolation based on the established behavior of substituted vinyl ketones.

Polymer Tg​ (°C) Td,5%​ (°C)Char Yield at 600°C (%)Primary Degradation Mechanism
Poly(methyl 2-acryloylbenzoate) [PM2AB] ~ 115 - 125~ 31012 - 15Ester cleavage & backbone scission
Poly(phenyl vinyl ketone) [PPVK] 743548 - 10Norrish-type cleavage / chain scission
Poly(methyl methacrylate) [PMMA] 105280 - 300< 2Unzipping (Depolymerization)
Application Insights for Drug Development
  • Hot-Melt Extrusion (HME) Suitability: PMMA is a standard for HME due to its ~105 °C Tg​ . PM2AB exceeds this, offering superior physical stability for amorphous solid dispersions, preventing drug recrystallization during long-term storage. However, its lower Td,5%​ compared to PPVK means extrusion temperatures must be tightly controlled to prevent premature ester cleavage.

  • Stimuli-Responsive Delivery: Unlike PMMA, which degrades primarily via thermal unzipping, vinyl ketones like PM2AB and PPVK are intrinsically photoresponsive[3]. PM2AB can be utilized in implantable devices or topical films where drug release is triggered on-demand via UV-induced Norrish degradation, offering a distinct advantage over passive-release PMMA matrices.

Sources

Comparative

A Comparative Benchmarking Guide to Methyl 2-Acryloylbenzoate and Standard Michael Acceptors

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation and covalent inhibitor design, the selection of a suitable Michael acceptor is of paramount importance. The rea...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation and covalent inhibitor design, the selection of a suitable Michael acceptor is of paramount importance. The reactivity and stability of the covalent bond formed dictate the efficacy, longevity, and specificity of the resulting conjugate. While standard acceptors such as maleimides, acrylamides, and vinyl sulfones are well-characterized, novel reagents demand rigorous evaluation to ascertain their position within the medicinal chemist's toolkit. This guide provides an in-depth, objective comparison of methyl 2-acryloylbenzoate against these established Michael acceptors, supported by established experimental principles and a critical analysis of its structural attributes.

The Michael Addition: A Cornerstone of Covalent Conjugation

The Michael addition is a widely employed reaction in which a nucleophile, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] In the context of bioconjugation, the thiol side chain of cysteine residues is a common Michael donor due to the high nucleophilicity of the thiolate anion at physiological pH.[2] The reaction proceeds via a nucleophilic attack on the electron-deficient β-carbon of the acceptor, forming a stable thioether bond.[3] The efficiency and selectivity of this reaction are governed by several factors, most notably the intrinsic reactivity of the Michael acceptor and the reaction conditions, such as pH.[3]

The choice of Michael acceptor influences not only the reaction kinetics but also the stability and potential reversibility of the resulting covalent bond.[4][5] An ideal acceptor for many applications would exhibit rapid and selective reaction with thiols under physiological conditions, forming a highly stable adduct that resists degradation or reversal.

Profiling the Contenders: A Look at Standard Michael Acceptors

A researcher's choice of Michael acceptor is typically guided by the desired balance between reactivity and stability. The most commonly employed classes are maleimides, acrylamides, and vinyl sulfones.

  • Maleimides: These cyclic imides are renowned for their rapid reaction kinetics with thiols at neutral pH (6.5-7.5), making them a popular choice for bioconjugation. However, the resulting thiosuccinimide adduct can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[6] This reversibility can be mitigated by hydrolysis of the succinimide ring to the more stable maleamic acid thioether, though this is often a slower process.[6]

  • Acrylamides: Generally less reactive than maleimides, acrylamides offer the advantage of forming more stable thioether adducts that are not prone to retro-Michael addition.[7] Their lower reactivity, however, can necessitate longer reaction times or higher concentrations of reactants.

  • Vinyl Sulfones: These acceptors are highly reactive towards thiols, often more so than acrylates, and form exceptionally stable thioether sulfone bonds that are resistant to hydrolysis.[2][8] The strong electron-withdrawing nature of the sulfone group renders the β-carbon highly electrophilic.[9]

Introducing Methyl 2-Acryloylbenzoate: A Structural and Reactivity Assessment

Methyl 2-acryloylbenzoate is an acrylate-based Michael acceptor with a unique structural feature: a methyl ester group at the ortho position of the phenyl ring. While direct experimental kinetic and stability data for this specific compound are not extensively available in the public domain, we can infer its likely performance based on established principles of physical organic chemistry.

The key to understanding the reactivity of methyl 2-acryloylbenzoate lies in the electronic properties of its substituents. The acrylate moiety is the core Michael acceptor. The benzoate group attached to the acrylate oxygen contains a methyl ester in the ortho position. This ester group is electron-withdrawing, which will increase the electrophilicity of the entire acrylate system. This is expected to render the β-carbon more susceptible to nucleophilic attack by a thiolate anion compared to an unsubstituted phenyl acrylate or a simple alkyl acrylate.

Therefore, it is hypothesized that methyl 2-acryloylbenzoate will exhibit a higher reactivity towards thiols than standard acrylates and acrylamides, potentially approaching the reactivity of vinyl sulfones.

G Acrylamide Acrylamide Low Low Acrylamide->Low Acrylate Acrylate Moderate Moderate Acrylate->Moderate M2AB M2AB High High M2AB->High Vinyl_Sulfone Vinyl_Sulfone Vinyl_Sulfone->High Maleimide Maleimide Very_High Very_High Maleimide->Very_High

Comparative Performance Metrics: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the key performance characteristics of methyl 2-acryloylbenzoate (based on expert prediction) and standard Michael acceptors.

Michael AcceptorRelative Reactivity with ThiolsAdduct Stability (Thioether Bond)Susceptibility to Retro-Michael ReactionKey AdvantagesKey Disadvantages
Maleimide Very HighModerate; susceptible to reversal[6]Yes[6]Fast reaction kineticsAdduct instability; potential for off-target reactions via thiol exchange[6]
Acrylamide Low[7]HighNoStable adductSlow reaction kinetics
Vinyl Sulfone HighVery High; resistant to hydrolysis[4]NoHighly stable adduct; good reactivityCan be overly reactive in some contexts
Methyl 2-Acryloylbenzoate (Predicted) HighHigh (predicted to be similar to other acrylates)NoPotentially combines good reactivity with high adduct stabilityLack of extensive experimental data

Experimental Protocols for Comparative Evaluation

To empirically validate the performance of methyl 2-acryloylbenzoate, the following experimental workflows are recommended.

Determination of Second-Order Rate Constants for Reaction with Glutathione (GSH)

This experiment quantifies the reactivity of each Michael acceptor with a biologically relevant thiol.

Workflow Diagram:

G

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the Michael acceptor (methyl 2-acryloylbenzoate, N-ethylmaleimide, methyl acrylate, or methyl vinyl sulfone) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a 100 mM stock solution of reduced glutathione (GSH) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Kinetic Measurement:

    • In a quartz cuvette, add PBS buffer to a final volume of 1 mL.

    • Add the Michael acceptor stock solution to achieve a final concentration of 1 mM.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of 10 mM.

    • Immediately begin monitoring the reaction using a UV-Vis spectrophotometer. The disappearance of the Michael acceptor or the appearance of the product can be monitored at a predetermined wavelength. Alternatively, aliquots can be taken at various time points, quenched (e.g., with acid), and analyzed by HPLC.

  • Data Analysis:

    • Plot the concentration of the Michael acceptor versus time.

    • Determine the initial reaction rate from the slope of the curve.

    • Calculate the pseudo-first-order rate constant (k_obs) and subsequently the second-order rate constant (k₂) using the known concentrations of the reactants.

Assessment of Adduct Stability

This experiment evaluates the stability of the formed thioether bond under physiological conditions, including its susceptibility to retro-Michael addition.

Workflow Diagram:

G A A B B A->B C C B->C D D C->D E E D->E

Detailed Protocol:

  • Adduct Synthesis and Purification:

    • React each Michael acceptor with a model thiol (e.g., N-acetylcysteine or glutathione) in a 1:1 molar ratio in a suitable buffer until the reaction is complete.

    • Purify the resulting thioether adduct using preparative HPLC or other suitable chromatographic techniques.

    • Confirm the identity and purity of the adduct by LC-MS and NMR.

  • Stability Assay:

    • Dissolve the purified adduct in PBS (pH 7.4) to a final concentration of 1 mM.

    • Incubate the solution at 37°C.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

    • Analyze the aliquot by analytical HPLC or LC-MS to quantify the amount of remaining intact adduct and identify any degradation products (e.g., from hydrolysis or retro-Michael reaction).

  • Data Analysis:

    • Plot the percentage of remaining intact adduct against time.

    • Calculate the half-life (t₁/₂) of the adduct under these conditions.

Conclusion and Future Outlook

The selection of a Michael acceptor is a critical decision in the design of covalent therapeutics and bioconjugates. While established reagents like maleimides, acrylamides, and vinyl sulfones offer a spectrum of reactivities and stabilities, there is a continuous search for novel acceptors with optimized properties.

Based on its chemical structure, methyl 2-acryloylbenzoate is predicted to be a highly promising Michael acceptor. The electron-withdrawing nature of the ortho-methyl ester is expected to enhance its reactivity, placing it above standard acrylates and acrylamides and potentially making it comparable to vinyl sulfones. This increased reactivity, combined with the inherent stability of the resulting thioether bond characteristic of acrylates, suggests that methyl 2-acryloylbenzoate could offer a favorable balance of rapid conjugation and high adduct stability.

However, it is crucial to emphasize that these are expert predictions based on well-established chemical principles. Rigorous experimental validation, following the protocols outlined in this guide, is essential to definitively characterize the performance of methyl 2-acryloylbenzoate and establish its place in the repertoire of Michael acceptors for bioconjugation and drug discovery. The findings of such studies will be of significant interest to the scientific community and could pave the way for the development of more effective and stable covalent bioconjugates.

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